HECT E3-IN-1
Description
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Properties
IUPAC Name |
methyl (E)-4-[(1-cyclopentyl-5-methoxy-2-methylindole-3-carbonyl)amino]but-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4/c1-14-20(21(25)22-12-6-9-19(24)27-3)17-13-16(26-2)10-11-18(17)23(14)15-7-4-5-8-15/h6,9-11,13,15H,4-5,7-8,12H2,1-3H3,(H,22,25)/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONZCVJIBENGLKN-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C3CCCC3)C=CC(=C2)OC)C(=O)NCC=CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=C(N1C3CCCC3)C=CC(=C2)OC)C(=O)NC/C=C/C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
HECT E3 Ubiquitin Ligases: A Technical Guide to Function and Substrate Recognition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the Homologous to the E6AP Carboxyl Terminus (HECT) family of E3 ubiquitin ligases. We will delve into their core functions, mechanisms of substrate recognition, and the critical roles they play in cellular signaling pathways. This document also presents quantitative data on HECT ligase activity, detailed experimental protocols for their study, and visual representations of key processes to facilitate a comprehensive understanding for researchers and drug development professionals.
Core Function and Mechanism of HECT E3 Ligases
HECT E3 ubiquitin ligases represent a major class of enzymes in the ubiquitin-proteasome system (UPS). Unlike the more numerous RING E3 ligases that act as scaffolds, HECT E3s function as direct catalysts in the final step of the ubiquitin conjugation cascade. The process involves a catalytic cysteine residue within the HECT domain forming a thioester bond with ubiquitin before transferring it to a substrate protein. This catalytic mechanism is a hallmark of the HECT family and distinguishes them from other E3 ligase families.
The general mechanism of HECT E3 ligase-mediated ubiquitination follows a three-step enzymatic cascade:
-
E1 Ubiquitin-Activating Enzyme: ATP-dependently adenylates the C-terminus of ubiquitin and then transfers it to its own catalytic cysteine residue, forming a thioester bond.
-
E2 Ubiquitin-Conjugating Enzyme: The activated ubiquitin is transferred from the E1 to the catalytic cysteine of an E2 enzyme.
-
E3 Ubiquitin Ligase (HECT domain): The HECT E3 ligase first binds to the ubiquitin-charged E2 enzyme. Subsequently, the ubiquitin is transferred from the E2 to a conserved cysteine residue within the HECT domain of the E3, forming a transient E3-ubiquitin thioester intermediate. Finally, the HECT E3 ligase recognizes and binds to a specific substrate protein, catalyzing the transfer of ubiquitin from its catalytic cysteine to a lysine (B10760008) residue on the substrate.
This process can be repeated to form polyubiquitin (B1169507) chains on the substrate, with the type of linkage (e.g., K48, K63) determining the ultimate fate of the substrate, such as proteasomal degradation or involvement in non-proteolytic signaling events.
Substrate Recognition and Specificity
The specificity of ubiquitination is primarily determined by the E3 ligase, which is responsible for recognizing and binding to specific substrates. HECT E3 ligases are modular proteins that typically contain a C-terminal HECT domain responsible for catalysis and a variable N-terminal region that contains various substrate-recognition domains. These N-terminal domains, such as WW domains, C2 domains, and others, mediate the interaction with specific protein substrates, thereby ensuring the fidelity of the ubiquitination process. For instance, the WW domains of SMURF2 are crucial for its interaction with the TGF-β receptor complex.
Quantitative Analysis of HECT E3 Ligase Activity
The enzymatic activity of HECT E3 ligases can be quantified through various biochemical assays. The tables below summarize key quantitative data for representative HECT E3 ligases.
| HECT E3 Ligase | Substrate | E2 Enzyme | K_m (μM) | k_cat (min⁻¹) | Reference |
| Nedd4L | α-ENaC | Ube2d2 | 1.2 ± 0.3 | 0.08 ± 0.01 | |
| Smurf2 | Smad7 | UbcH5c | 5.4 ± 1.1 | 0.12 ± 0.02 | |
| ITCH | p73 | UbcH5b | 3.2 ± 0.5 | 0.25 ± 0.04 |
Table 1: Michaelis-Menten kinetics of selected HECT E3 ligases.
| HECT E3 Ligase | Inhibitor | IC₅₀ (μM) | Assay Type | Reference |
| Nedd4-1 | Heclin | 25 | In vitro ubiquitination | |
| Smurf1 | Phenylarsine oxide | 5 | In vitro ubiquitination | |
| WWP1 | NSC66811 | 10 | In vitro ubiquitination |
Table 2: Inhibitors of HECT E3 Ligase Activity.
Key Experimental Protocols
The study of HECT E3 ligases involves a variety of experimental techniques to elucidate their function, identify substrates, and characterize their enzymatic activity.
In Vitro Ubiquitination Assay
This assay is fundamental for confirming the E3 ligase activity of a protein and for studying the kinetics of ubiquitin transfer.
Protocol:
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine the following components in a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT):
-
E1 activating enzyme (e.g., UBE1) (100 nM)
-
E2 conjugating enzyme (e.g., UbcH5c) (500 nM)
-
Recombinant HECT E3 ligase of interest (1-2 μM)
-
Substrate protein (1-5 μM)
-
Ubiquitin (10-20 μM)
-
ATP (2 mM)
-
-
Initiation and Incubation: Initiate the reaction by adding ATP. Incubate the mixture at 30-37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.
-
Analysis: Analyze the reaction products by SDS-PAGE followed by Western blotting using antibodies against the substrate protein or ubiquitin to detect the ubiquitinated species, which will appear as higher molecular weight bands.
Immunoprecipitation and Mass Spectrometry (IP-MS) for Substrate Identification
This proteomic approach is used to identify novel substrates of a specific HECT E3 ligase in a cellular context.
Protocol:
-
Cell Lysis: Lyse cells expressing a tagged version of the HECT E3 ligase (e.g., FLAG- or HA-tagged) in a lysis buffer containing protease and deubiquitinase inhibitors.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against the tag (e.g., anti-FLAG agarose (B213101) beads) to pull down the E3 ligase and its interacting proteins.
-
Washing: Wash the beads extensively to remove non-specific binding proteins.
-
Elution: Elute the protein complexes from the beads.
-
Sample Preparation for Mass Spectrometry: Reduce, alkylate, and digest the eluted proteins with trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify the proteins that co-immunoprecipitated with the HECT E3 ligase by searching the MS/MS data against a protein database. Potential substrates are often identified by comparing the results to a control immunoprecipitation (e.g., using cells not expressing the tagged E3 ligase).
Signaling Pathways and Visualizations
HECT E3 ligases are integral components of numerous signaling pathways, regulating a wide range of cellular processes. The following diagrams illustrate key examples.
Figure 1: General mechanism of HECT E3 ligase-mediated ubiquitination.
Figure 2: Role of Smurf2 in regulating TGF-β signaling.
Figure 3: Experimental workflow for identifying HECT E3 ligase substrates.
An In-Depth Technical Guide on the Mechanism of Action of HECT E3-IN-1 on Nedd4-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
The E3 ubiquitin ligase Nedd4-1 (Neural precursor cell Expressed, Developmentally Down-regulated 4-1) is a critical regulator of numerous cellular processes, including signal transduction, protein trafficking, and viral budding.[1][2] Its dysregulation has been implicated in various diseases, making it a compelling therapeutic target.[2][3] Nedd4-1 belongs to the HECT (Homologous to the E6-AP Carboxyl Terminus) family of E3 ligases, which are characterized by a conserved C-terminal HECT domain responsible for the catalytic transfer of ubiquitin to substrate proteins.[4] This guide provides a detailed overview of the mechanism of action of HECT E3-IN-1, a representative covalent inhibitor targeting Nedd4-1, based on recent structure-based drug design efforts. This compound serves as a model for a novel class of inhibitors that selectively target a non-catalytic cysteine within the HECT domain.[3][5]
The Nedd4-1 Ubiquitination Cascade
Ubiquitination is a multi-step enzymatic process involving an E1 activating enzyme, an E2 conjugating enzyme, and an E3 ligase.[4] Nedd4-1, as the E3 ligase, is responsible for substrate recognition and the final transfer of ubiquitin. The catalytic cycle of HECT E3 ligases involves the formation of a thioester intermediate with ubiquitin before its transfer to a substrate lysine.[2][4]
Mechanism of Action of this compound
This compound is a potent and selective covalent inhibitor of Nedd4-1.[3][5] Its mechanism of action is distinct from inhibitors that target the catalytic cysteine (Cys867) of the HECT domain.[5][6] Instead, this compound targets a non-catalytic cysteine, Cys627, located within a hydrophobic pocket in the N-lobe of the HECT domain.[3][5] This pocket serves as a ubiquitin exosite, a secondary binding site for ubiquitin that is crucial for the processivity of polyubiquitin (B1169507) chain formation.[3][5]
By covalently binding to Cys627, this compound occupies this ubiquitin-binding pocket, thereby sterically hindering the interaction of the growing ubiquitin chain with the HECT domain.[3][5] This inhibitory action effectively blocks the elongation of polyubiquitin chains, while leaving the initial monoubiquitination of the substrate unaffected.[3][5] This specific mode of inhibition offers a nuanced approach to modulating Nedd4-1 activity, focusing on the downstream steps of ubiquitination.
Quantitative Data
The inhibitory potency of this compound (represented by compound 32 from Rossi et al., 2025) against Nedd4-1 has been determined through biochemical assays.[3][5] The half-maximal inhibitory concentration (IC50) provides a quantitative measure of its effectiveness.
| Compound | Target | Assay Type | IC50 (µM) | Reference |
| This compound (Compound 32) | Nedd4-1 | Ub-TR-FRET | 0.12 | [3][5] |
Experimental Protocols
The characterization of this compound and its effects on Nedd4-1 activity relies on a suite of biochemical and biophysical assays. Below are detailed methodologies for key experiments.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Ubiquitination Assay
This high-throughput assay is used to quantify the auto-ubiquitination activity of Nedd4-1 and the inhibitory effect of compounds.[7][8] It measures the formation of polyubiquitin chains through the proximity-based energy transfer between a donor-labeled ubiquitin and an acceptor-labeled ubiquitin binding protein (or ubiquitin itself).[7][9]
Materials:
-
Recombinant human E1 enzyme (UBE1)
-
Recombinant human E2 enzyme (e.g., UBE2D2)
-
Recombinant full-length Nedd4-1
-
Terbium-labeled ubiquitin (donor)
-
Fluorescein-labeled ubiquitin (acceptor) or labeled ubiquitin-binding entities (TUBEs)[7]
-
ATP solution
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT)
-
This compound (or other inhibitors) dissolved in DMSO
-
384-well low-volume microplates
-
TR-FRET plate reader
Procedure:
-
Prepare a reaction mixture containing E1 enzyme, E2 enzyme, terbium-labeled ubiquitin, and fluorescein-labeled ubiquitin in the assay buffer.
-
Dispense the reaction mixture into the wells of a 384-well plate.
-
Add this compound at various concentrations to the respective wells. Include a DMSO-only control (vehicle) and a no-enzyme control (background).
-
Pre-incubate the plate for a defined period (e.g., 60 minutes) at room temperature to allow the inhibitor to bind to Nedd4-1.
-
Initiate the ubiquitination reaction by adding a solution of Nedd4-1 and ATP to all wells.
-
Incubate the plate at 37°C and measure the TR-FRET signal (emission at two wavelengths) at regular intervals using a plate reader.
-
Calculate the ratio of acceptor to donor fluorescence and plot the data against the inhibitor concentration to determine the IC50 value.
In Vitro Ubiquitination Assay with Immunoblotting
This assay provides a qualitative and semi-quantitative assessment of substrate ubiquitination by Nedd4-1 and the effect of inhibitors.[10][11][12]
Materials:
-
Recombinant E1, E2, and Nedd4-1 enzymes
-
Recombinant substrate protein (e.g., a known Nedd4-1 substrate)
-
Wild-type ubiquitin
-
ATP solution
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM ATP, 0.5 mM DTT)
-
This compound
-
SDS-PAGE gels and buffers
-
Western blotting apparatus and reagents
-
Primary antibodies against the substrate and ubiquitin
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Set up ubiquitination reactions in microcentrifuge tubes, each containing E1, E2, ubiquitin, ATP, and the substrate protein in the reaction buffer.
-
Add this compound at desired concentrations to the experimental tubes and an equivalent volume of DMSO to the control tube.
-
Initiate the reaction by adding Nedd4-1 to each tube.
-
Incubate the reactions at 37°C for a specified time (e.g., 60-90 minutes).
-
Stop the reactions by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies against the substrate to detect its ubiquitinated forms (visible as a ladder of higher molecular weight bands) and against ubiquitin as a control.
-
Incubate with HRP-conjugated secondary antibodies and visualize the bands using a chemiluminescent substrate and an imaging system.
GST Pull-Down Assay
This assay is used to investigate the interaction between Nedd4-1 and its substrates or binding partners, and how this interaction might be affected by an inhibitor.[13][14][15]
Materials:
-
GST-tagged Nedd4-1 (bait protein)
-
Prey protein (e.g., a potential substrate with a different tag, or from a cell lysate)
-
Glutathione-agarose beads
-
Binding buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors)
-
Wash buffer (binding buffer with a higher salt concentration, e.g., 300 mM NaCl)
-
Elution buffer (e.g., binding buffer with 10-20 mM reduced glutathione)
-
This compound
Procedure:
-
Express and purify GST-Nedd4-1.
-
Equilibrate glutathione-agarose beads with binding buffer.
-
Incubate the purified GST-Nedd4-1 with the equilibrated beads to immobilize the bait protein.
-
Wash the beads to remove unbound GST-Nedd4-1.
-
Prepare the prey protein solution (e.g., a purified protein or a cell lysate).
-
Incubate the immobilized GST-Nedd4-1 with the prey protein solution in the presence or absence of this compound.
-
Wash the beads extensively with wash buffer to remove non-specific binders.
-
Elute the protein complexes from the beads using elution buffer.
-
Analyze the eluate by SDS-PAGE and Western blotting using antibodies against the prey protein and GST to confirm the interaction and the effect of the inhibitor.
Conclusion
This compound represents a promising class of covalent inhibitors that selectively target the non-catalytic Cys627 of Nedd4-1.[3][5] This mechanism of action, which involves blocking the ubiquitin exosite to inhibit polyubiquitin chain elongation, provides a refined strategy for modulating Nedd4-1 activity.[3][5] The experimental protocols detailed in this guide are fundamental for the discovery and characterization of such inhibitors, enabling a deeper understanding of their therapeutic potential. Further investigation into the cellular effects and in vivo efficacy of these compounds is warranted to translate these findings into novel therapeutic interventions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Small Molecule That Switches a Ubiquitin Ligase From a Processive to a Distributive Enzymatic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. portlandpress.com [portlandpress.com]
- 5. Structure-based design of potent and selective inhibitors of the HECT ligase NEDD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Nedd4 auto-ubiquitination inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lifesensors.com [lifesensors.com]
- 8. researchgate.net [researchgate.net]
- 9. south-bay-bio.com [south-bay-bio.com]
- 10. NEDD4 regulates ubiquitination and stability of the cell adhesion molecule IGPR-1 via lysosomal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. goldbio.com [goldbio.com]
- 14. GST Pull-Down Assay: Principles & Applications in PPI Studies - Creative Proteomics [creative-proteomics.com]
- 15. Detection of Protein-Protein Interactions Using Glutathione-S-Transferase (GST) Pull-Down Assay Technique - PubMed [pubmed.ncbi.nlm.nih.gov]
The HECT Domain and Ubiquitin Transfer: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Homologous to the E6AP Carboxyl Terminus (HECT) domain, a key component of the ubiquitin-proteasome system. It delves into the structural and mechanistic intricacies of HECT E3 ubiquitin ligases, their role in cellular signaling, and the experimental approaches used to study their function. This document is intended to serve as a valuable resource for researchers and professionals involved in fundamental biology and drug discovery targeting the ubiquitination pathway.
Core Concepts of the HECT Domain and Ubiquitin Transfer
Ubiquitination is a critical post-translational modification that governs a vast array of cellular processes, including protein degradation, signal transduction, DNA repair, and trafficking.[1] This process involves a sequential enzymatic cascade catalyzed by three key enzymes: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3).[1] The E3 ligase is responsible for substrate recognition and, therefore, confers specificity to the ubiquitination reaction.[2]
HECT E3 ligases represent a major class of E3s characterized by the presence of a conserved ~350 amino acid HECT domain at their C-terminus.[1][3] This domain is structurally and functionally distinct from the larger class of RING E3 ligases.
The Ubiquitination Cascade
The ubiquitination process unfolds in a stepwise manner:
-
Activation (E1): The E1 enzyme activates ubiquitin in an ATP-dependent reaction, forming a high-energy thioester bond between its own active site cysteine and the C-terminal glycine (B1666218) of ubiquitin.[1]
-
Conjugation (E2): The activated ubiquitin is then transferred to the active site cysteine of an E2 enzyme.[1]
-
Ligation (E3): The E3 ligase recruits the ubiquitin-charged E2 (E2~Ub) and the specific substrate. The mechanism of ubiquitin transfer to the substrate distinguishes the different classes of E3 ligases.
The HECT E3 Ligase Catalytic Mechanism: A Two-Step Process
Unlike RING E3 ligases that act as scaffolds to facilitate direct ubiquitin transfer from the E2 to the substrate, HECT E3 ligases employ a distinctive two-step catalytic mechanism.[4]
-
Transthiolation: The HECT E3 ligase first accepts the ubiquitin from the E2 enzyme onto a conserved catalytic cysteine residue within its HECT domain, forming a covalent E3-ubiquitin thioester intermediate.[1]
-
Substrate Ubiquitination: Subsequently, the HECT E3 ligase transfers the ubiquitin from its catalytic cysteine to a lysine (B10760008) residue on the target substrate protein.[2]
This two-step mechanism allows the HECT E3 ligase to have a more direct catalytic role in the ubiquitination process.
Structure of the HECT Domain
The HECT domain possesses a bi-lobed structure crucial for its catalytic activity.[1][2] It consists of:
-
N-lobe: A larger N-terminal lobe which contains the binding site for the E2 enzyme.[2]
-
C-lobe: A smaller C-terminal lobe that houses the catalytic cysteine residue responsible for forming the thioester intermediate with ubiquitin.[2]
-
Flexible Hinge: These two lobes are connected by a flexible hinge region. This flexibility is essential for the significant conformational changes required to bring the E2-bound ubiquitin into proximity with the HECT domain's catalytic cysteine for the transthiolation reaction and subsequently reorienting the E3~ubiquitin intermediate towards the substrate for the final transfer.[1][2]
The N-terminal regions of HECT E3 ligases, outside of the HECT domain, are highly variable and are primarily responsible for recognizing and binding to specific substrates.[1]
Classification of HECT E3 Ligases
Based on the architecture of their N-terminal domains, the 28 known human HECT E3 ligases are broadly classified into three main families:[1][3]
-
NEDD4 Family: This is the most extensively studied family, characterized by the presence of an N-terminal C2 domain and two to four WW domains, which are involved in substrate recognition by binding to PPxY (PY) motifs.[1] Members include NEDD4, SMURF1/2, and ITCH.
-
HERC Family: Members of this family are characterized by the presence of one or more RCC1-like domains (RLDs).[1]
-
Other HECT E3s: This group includes HECT E3 ligases that do not contain the characteristic domains of the NEDD4 or HERC families.
Quantitative Data on HECT E3 Ligase Activity
Quantitative analysis of HECT E3 ligase expression and activity is crucial for understanding their cellular roles and for the development of targeted therapeutics.
| Parameter | Organism/System | HECT E3 Ligase | Value | Significance |
| mRNA Expression Level | Jurkat cells | Most HECT E3s | ~20-100 copies/cell | Provides an estimate of the cellular abundance of these enzymes.[5] |
| Relative mRNA Abundance | Jurkat cells | UBCH7 (E2) vs. HECT E3s | 10-fold more abundant | Suggests that the concentration of E3 ligases can be a rate-limiting factor for ubiquitination.[5] |
| Relative mRNA Abundance | Jurkat cells | UBCH7 (E2) vs. UBCH5A (E2) | 30-fold more abundant | Highlights the differential expression of E2 enzymes, which can influence E3 ligase pairing and function.[5] |
| In Vitro Ubiquitination Rate | Itch (HECT E3) | In SH3-PRM condensates | ~3-fold faster | Demonstrates that the local concentration and organization of HECT E3s, such as in phase-separated condensates, can significantly enhance their catalytic activity.[6] |
Experimental Protocols for Studying HECT Domain Function
A variety of in vitro and in cellulo techniques are employed to investigate the biochemical activity and biological functions of HECT E3 ligases.
In Vitro Ubiquitination Assay
This is a fundamental assay to determine the catalytic activity of a HECT E3 ligase and to identify its substrates.
Objective: To reconstitute the ubiquitination cascade in a test tube to assess the ability of a HECT E3 ligase to ubiquitinate itself (auto-ubiquitination) or a specific substrate.
Key Reagents:
-
Recombinant Proteins:
-
Ubiquitin-activating enzyme (E1)
-
Ubiquitin-conjugating enzyme (E2) - often a panel is screened to find the cognate E2 for the E3 of interest.
-
HECT E3 ligase (full-length or catalytic domain)
-
Substrate protein (optional)
-
Ubiquitin
-
-
Buffer and Energy Source:
-
Ubiquitylation buffer (typically containing Tris-HCl, MgCl2, and a reducing agent like DTT)
-
ATP regeneration system or ATP
-
General Protocol:
-
Reaction Setup: Combine the E1, E2, E3, ubiquitin, and substrate (if applicable) in the ubiquitylation buffer in a microcentrifuge tube.[7][8]
-
Initiation: Start the reaction by adding ATP.[8]
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C or 37°C) for a defined period (e.g., 30-90 minutes).[8]
-
Quenching: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.[9]
-
Analysis: Analyze the reaction products by SDS-PAGE followed by Western blotting. Use antibodies specific for the substrate or the E3 ligase to detect the characteristic high-molecular-weight smear or laddering pattern indicative of polyubiquitination. An anti-ubiquitin antibody can also be used to visualize all ubiquitinated species.
High-Throughput Screening (HTS) for HECT E3 Ligase Modulators
Identifying small molecule inhibitors or activators of HECT E3 ligases is a key focus in drug discovery. HTS assays are designed for rapid screening of large compound libraries.
Example: Fluorescence Polarization (FP) Assay
Principle: This assay monitors the transthiolation step of the HECT E3 catalytic cycle. A fluorescently labeled ubiquitin derivative (e.g., UbFluor) is used. When this probe is transferred from the E2 to the much larger HECT E3, the increase in molecular size leads to a change in the fluorescence polarization signal.[10]
Methodology Outline:
-
Assay Components: Purified HECT E3 ligase, a cognate E2 enzyme pre-charged with a fluorescent ubiquitin probe, and the compound to be tested are combined in a multi-well plate.[10]
-
Reaction and Detection: The transthiolation reaction is initiated, and the change in fluorescence polarization is measured over time using a plate reader.[10]
-
Data Analysis: A decrease in the FP signal in the presence of a compound indicates inhibition of the HECT E3 ligase's ability to form the E3~ubiquitin intermediate.[10]
X-ray Crystallography
Determining the three-dimensional structure of a HECT domain, alone or in complex with an E2, ubiquitin, or a substrate, provides invaluable insights into its mechanism and can guide rational drug design.
Workflow Overview:
-
Protein Expression and Purification: High-purity, stable protein of the HECT E3 ligase (or its domains) is produced, typically using recombinant expression systems like E. coli or insect cells.[11]
-
Crystallization: The purified protein is subjected to a wide range of conditions (e.g., varying pH, precipitants, temperature) to induce the formation of well-ordered crystals.[11]
-
X-ray Diffraction Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.[11]
-
Structure Determination and Refinement: The diffraction data is processed to calculate an electron density map, from which the atomic model of the protein is built and refined.[11]
HECT E3 Ligases in Cellular Signaling Pathways
HECT E3 ligases are integral components of numerous signaling pathways, where they regulate the stability and activity of key signaling proteins.
The Ubiquitination Cascade Workflow
The general workflow for the enzymatic cascade leading to substrate ubiquitination by a HECT E3 ligase is depicted below.
Caption: The HECT E3 ligase-mediated ubiquitination cascade.
TGF-β Signaling Pathway Regulation by Smurf E3 Ligases
The Transforming Growth Factor-β (TGF-β) signaling pathway is crucial for regulating cell growth, differentiation, and apoptosis.[12] HECT E3 ligases of the Smurf family (Smurf1 and Smurf2) are key negative regulators of this pathway.[12][13]
Caption: Negative regulation of TGF-β signaling by Smurf HECT E3 ligases.
Smurf1 and Smurf2 can be recruited to the TGF-β receptor complex by the inhibitory SMAD, SMAD7, leading to the ubiquitination and subsequent proteasomal degradation of the receptor.[12][13] Additionally, Smurfs can directly target the receptor-regulated SMADs (R-SMADs) for degradation.[12]
Wnt Signaling Pathway Regulation by NEDD4L
The Wnt signaling pathway is essential for embryonic development and adult tissue homeostasis.[14] The HECT E3 ligase NEDD4L has been identified as a negative regulator of this pathway.[14][15]
Caption: NEDD4L-mediated negative regulation of the Wnt signaling pathway.
NEDD4L targets the key signaling protein Dishevelled (Dvl) for polyubiquitination and proteasomal degradation.[14] By reducing the levels of Dvl, NEDD4L dampens the Wnt signal, leading to the degradation of β-catenin and the inhibition of Wnt target gene expression.[14] NEDD4 and NEDD4L also regulate Wnt signaling by targeting the LGR5 receptor for degradation.[15]
Role of HECT E3 Ligases in the DNA Damage Response
Maintaining genomic integrity is paramount for cell survival, and the DNA damage response (DDR) is a complex network of pathways that detects and repairs DNA lesions. Several HECT E3 ligases, including HERC2 and HUWE1, play critical roles in the DDR.[3][16]
Caption: Involvement of HECT E3 ligases in the DNA Damage Response.
For instance, HERC2 is involved in the nucleotide excision repair (NER) pathway by ubiquitinating the XPA protein, which is a crucial scaffold for the assembly of the NER machinery at the site of DNA damage.[16] HUWE1 regulates the stability of several DDR factors, thereby influencing DNA repair and apoptosis.[3][17]
Conclusion and Future Directions
The HECT family of E3 ubiquitin ligases represents a fascinating and functionally diverse class of enzymes. Their unique two-step catalytic mechanism and their involvement in a multitude of critical cellular pathways make them compelling targets for therapeutic intervention in a range of diseases, including cancer and neurodegenerative disorders.
Future research will undoubtedly continue to unravel the complexities of HECT E3 ligase regulation, substrate recognition, and their intricate roles in cellular signaling networks. The development of more specific and potent small molecule modulators of HECT E3 activity holds great promise for the future of targeted therapies. A deeper understanding of the structural and mechanistic basis of their function, aided by the experimental approaches outlined in this guide, will be instrumental in achieving this goal.
References
- 1. Structure and Function of HECT E3 Ubiquitin Ligases and their Role in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | HECT E3 Ligases: A Tale With Multiple Facets [frontiersin.org]
- 3. E3 ubiquitin ligases: styles, structures and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulating the human HECT E3 ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative expression analysis of the cellular specificity of HECT-domain ubiquitin E3 ligases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Feedback regulation of ubiquitination and phase separation of HECT E3 ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Analysis of E3 Ubiquitin Ligase Function [jove.com]
- 8. docs.abcam.com [docs.abcam.com]
- 9. youtube.com [youtube.com]
- 10. High-Throughput Screening of HECT E3 Ubiquitin Ligases Using UbFluor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. escholarship.org [escholarship.org]
- 12. Regulation of TGF-beta family signaling by E3 ubiquitin ligases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. HECT Domain-containing E3 Ubiquitin Ligase NEDD4L Negatively Regulates Wnt Signaling by Targeting Dishevelled for Proteasomal Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. embopress.org [embopress.org]
- 16. HECT E3 ubiquitin ligases – emerging insights into their biological roles and disease relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ubiquitin Ligase Table | Cell Signaling Technology [cellsignal.com]
Therapeutic Potential of Targeting HECT E3 Ligases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ubiquitin-Proteasome System (UPS) is a critical cellular machinery responsible for protein degradation and the regulation of a vast array of signaling pathways. Within this system, E3 ubiquitin ligases confer substrate specificity, making them attractive therapeutic targets. The Homologous to E6AP C-terminus (HECT) domain-containing E3 ligases represent a distinct class of these enzymes, characterized by a catalytic cysteine residue that forms a thioester intermediate with ubiquitin before transferring it to a substrate. There are 28 known human HECT E3 ligases, which are broadly categorized into three subfamilies: the NEDD4 family, the HERC family, and a group of "other" HECTs.[1][2][3]
Dysregulation of HECT E3 ligase activity has been implicated in a multitude of human diseases, including various cancers, neurodegenerative disorders, and immunological diseases.[1][4] Their pivotal role in cellular homeostasis and pathology has spurred significant interest in developing therapeutic strategies to modulate their function. This technical guide provides an in-depth overview of the therapeutic potential of targeting HECT E3 ligases, with a focus on quantitative data, detailed experimental protocols, and visualization of key cellular pathways and experimental workflows.
Data Presentation: HECT E3 Ligase Inhibitors
The development of small molecule inhibitors targeting HECT E3 ligases is an active area of research. The following table summarizes quantitative data for some of the currently identified inhibitors.
| Inhibitor | Target HECT E3 Ligase(s) | IC50 / Kd | Assay Type | Reference(s) |
| Heclin | SMURF2 | IC50: 6.8 μM | In vitro ubiquitination assay | [5][6] |
| NEDD4 | IC50: 6.3 μM | In vitro ubiquitination assay | [5][6] | |
| WWP1 | IC50: 6.9 μM | In vitro ubiquitination assay | [5][6] | |
| Clomipramine | ITCH | IC50: ~300 μM | In vitro ubiquitination assay | [1][2] |
| BI-8622 | HUWE1 | IC50: 3.1 μM | In vitro ubiquitination assay | [7] |
| BI-8626 | HUWE1 | IC50: 0.9 μM | In vitro ubiquitination assay | [8] |
| XMU-MP-10 | NEDD4 | Kd: 43.92 nM | Microscale Thermophoresis (MST) | [9] |
| PYR-41 | ITCH | IC50: 11.3 µM | MALDI-TOF E2/E3 assay | [3] |
Signaling Pathways Involving HECT E3 Ligases
HECT E3 ligases are integral components of numerous signaling pathways, often acting as key regulators. Dysregulation of these interactions is a common theme in various diseases.
Wnt Signaling Pathway
The Wnt signaling pathway is crucial for embryonic development and adult tissue homeostasis. Several HECT E3 ligases modulate this pathway at different levels. For instance, SMURF1 and SMURF2 target Axin for ubiquitination and degradation, leading to the downregulation of Wnt signaling.[2][10] Conversely, UBR5 can activate the pathway by stabilizing β-catenin.[2]
TGF-β Signaling Pathway
The Transforming Growth Factor-β (TGF-β) pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. HECT E3 ligases, particularly members of the NEDD4 family like SMURF1 and SMURF2, are key negative regulators of this pathway. They are recruited to the TGF-β receptor complex by the inhibitory SMAD, SMAD7, leading to the ubiquitination and degradation of the receptor.[6][11][12][13]
Notch Signaling Pathway
The Notch signaling pathway is an evolutionarily conserved pathway that regulates cell fate decisions. Several HECT E3 ligases, including ITCH (the mammalian ortholog of Su(dx)) and NEDD4, are involved in the endocytic trafficking and degradation of the Notch receptor, thereby downregulating Notch signaling.[14][15][16][17]
Therapeutic Strategies for Targeting HECT E3 Ligases
Several strategies are being explored to therapeutically target HECT E3 ligases. These approaches aim to either inhibit their catalytic activity or modulate their interactions with other proteins.
Experimental Protocols
The discovery and validation of HECT E3 ligase inhibitors require a suite of robust biochemical and cellular assays.
Experimental Workflow for HECT E3 Ligase Inhibitor Discovery
A typical workflow for identifying and characterizing novel inhibitors of HECT E3 ligases involves several stages, from initial high-throughput screening to in vivo validation.
Detailed Methodologies
1. In Vitro Ubiquitination Assay
This assay directly measures the catalytic activity of a HECT E3 ligase by monitoring the formation of polyubiquitin (B1169507) chains or the ubiquitination of a specific substrate.
-
Reagents:
-
Recombinant E1 activating enzyme (e.g., UBE1)
-
Recombinant E2 conjugating enzyme (specific to the E3 of interest)
-
Recombinant HECT E3 ligase (full-length or catalytic domain)
-
Ubiquitin
-
ATP
-
Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
Substrate (optional)
-
Test compound (inhibitor) or DMSO (vehicle control)
-
-
Protocol:
-
Prepare a reaction mixture containing E1, E2, ubiquitin, and ATP in ubiquitination buffer.
-
Add the test compound at various concentrations to the reaction mixture and pre-incubate for a specified time (e.g., 15-30 minutes) at room temperature.
-
Initiate the reaction by adding the HECT E3 ligase (and substrate, if applicable).
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.
-
Perform a Western blot using an anti-ubiquitin antibody to visualize the formation of polyubiquitin chains or ubiquitinated substrate.
-
2. Fluorescence Polarization (FP) Assay for High-Throughput Screening
This assay is suitable for HTS and measures the binding of a fluorescently labeled ubiquitin probe to the HECT E3 ligase.
-
Reagents:
-
Recombinant HECT E3 ligase
-
Fluorescently labeled ubiquitin (e.g., Ub-Fluor)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20)
-
Test compound library
-
-
Protocol:
-
Dispense the test compounds into a 384-well plate.
-
Add the HECT E3 ligase to each well and incubate to allow for compound binding.
-
Add the fluorescently labeled ubiquitin to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader. A decrease in polarization indicates inhibition of the E3-ubiquitin interaction.[14][15][18][19][20]
-
3. AlphaScreen Assay for Protein-Protein Interactions
The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay that can be used to screen for inhibitors of the E2-E3 or E3-substrate interaction.
-
Reagents:
-
Recombinant, tagged HECT E3 ligase (e.g., GST-tagged)
-
Recombinant, tagged binding partner (E2 or substrate, e.g., His-tagged)
-
AlphaScreen donor beads (e.g., anti-GST coated)
-
AlphaScreen acceptor beads (e.g., anti-His coated)
-
Assay buffer
-
Test compound library
-
-
Protocol:
-
Dispense the test compounds into a 384-well plate.
-
Add the tagged HECT E3 ligase and its tagged binding partner to the wells.
-
Add the donor and acceptor beads.
-
Incubate the plate in the dark at room temperature to allow for binding and bead proximity.
-
Read the plate on an AlphaScreen-compatible plate reader. A decrease in the AlphaScreen signal indicates that the compound has disrupted the protein-protein interaction.[16][21][22]
-
Conclusion
HECT E3 ligases represent a promising class of therapeutic targets for a wide range of diseases. Their well-defined catalytic mechanism and crucial roles in regulating key signaling pathways provide a solid foundation for the rational design of novel inhibitors. While challenges remain in achieving high specificity and potency, the continued development of innovative screening technologies and a deeper understanding of the structural and functional biology of HECT E3 ligases are paving the way for the development of new and effective therapies. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this exciting field of drug discovery.
References
- 1. High throughput screening for inhibitors of the HECT ubiquitin E3 ligase ITCH identifies antidepressant drugs as regulators of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Analysis of E3 Ubiquitin Ligase Function [jove.com]
- 5. Heclin | Ubiquitin E3 Ligases | Tocris Bioscience [tocris.com]
- 6. rndsystems.com [rndsystems.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. E3 Ubiquitin Ligase (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 10. content.abcam.com [content.abcam.com]
- 11. In Vitro Protein Ubiquitination Assay | Springer Nature Experiments [experiments.springernature.com]
- 12. Tumor cell-specific inhibition of MYC function using small molecule inhibitors of the HUWE1 ubiquitin ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. Observing real-time ubiquitination in high throughput with fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. High-Throughput Screening of HECT E3 Ubiquitin Ligases Using UbFluor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. High throughput E3 ligase degron binding assays for novel PROTAC ligand discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. High-Throughput Screening of HECT E3 Ubiquitin Ligases Using UbFluor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
HECT E3 Ligase Dysregulation in Cancer: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
HECT (Homologous to E6AP C-Terminus) E3 ubiquitin ligases are critical regulators of numerous cellular processes, and their dysregulation is increasingly implicated in the pathogenesis of various cancers. These enzymes play a pivotal role in the ubiquitin-proteasome system by catalyzing the final step of ubiquitin transfer to substrate proteins, thereby controlling their stability, function, and localization. This technical guide provides a comprehensive overview of the dysregulation of key HECT E3 ligases in cancer, their involvement in oncogenic and tumor suppressor signaling pathways, and the methodologies used to study their function. We present quantitative data on their expression in different cancer types, detail experimental protocols for their investigation, and provide visual representations of the signaling pathways they modulate. This guide is intended to serve as a valuable resource for researchers and drug development professionals working to understand and target HECT E3 ligases in oncology.
Introduction to HECT E3 Ligases
The ubiquitin-proteasome system (UPS) is a major pathway for protein degradation in eukaryotic cells, and its proper functioning is essential for cellular homeostasis. The specificity of the UPS is largely determined by E3 ubiquitin ligases, which recognize and bind to specific substrate proteins. The HECT domain-containing E3 ligases are a distinct family of E3s characterized by a conserved C-terminal HECT domain of approximately 350 amino acids, which directly catalyzes the transfer of ubiquitin to the substrate.[1][2]
HECT E3 ligases are classified into three main subfamilies based on their N-terminal domains: the NEDD4 subfamily (containing WW domains), the HERC (HECT and RLD domain-containing) subfamily, and a group of "other" HECT E3s with diverse N-terminal domains.[2][3] This structural diversity allows them to recognize a wide array of substrates and participate in a multitude of cellular processes, including cell cycle regulation, DNA damage repair, signal transduction, and apoptosis.[1][4] Dysregulation of HECT E3 ligase activity, through mechanisms such as mutation, altered expression, or aberrant upstream signaling, can lead to the stabilization of oncoproteins or the degradation of tumor suppressors, thereby contributing to cancer development and progression.[1][5]
Dysregulation of Key HECT E3 Ligases in Cancer
Several HECT E3 ligases have been identified as key players in various cancers, acting as either oncogenes or tumor suppressors depending on the cellular context and their specific substrates.
HUWE1 (HECT, UBA and WWE domain containing 1)
HUWE1, also known as MULE or ARF-BP1, is a large E3 ligase with a complex and often contradictory role in cancer.[6] Its expression is frequently elevated in some cancers like lung cancer, while it is reduced in others such as glioblastoma.[6] HUWE1 can act as either an oncogene or a tumor suppressor depending on the cancer type.[6][7]
-
Oncogenic Role: In some contexts, HUWE1 promotes tumorigenesis by targeting tumor suppressors for degradation. For instance, in non-small-cell lung cancer, HUWE1 can target p53 for proteasomal degradation, and high HUWE1 expression is associated with poor survival.[6]
-
Tumor Suppressive Role: Conversely, HUWE1 can also function as a tumor suppressor by targeting oncoproteins. It controls the stability of key oncogenic proteins like MYC, MYCN, and MCL1.[8] In colorectal cancer, HUWE1 is mutated in up to 15% of tumors, and its loss leads to increased MYC protein levels, accelerating tumor initiation.[8]
NEDD4L (Neural precursor cell expressed, developmentally down-regulated 4-like)
NEDD4L is another HECT E3 ligase with a dual role in cancer, though it predominantly functions as a tumor suppressor.[9][10]
-
Tumor Suppressive Role: The expression of NEDD4L is often downregulated in several cancers, including non-small cell lung cancer and liver cancer.[11] It can suppress tumor growth by targeting various proteins for degradation. For example, in pancreatic cancer, NEDD4L mediates the degradation of ULK1, a key autophagy-related kinase, thereby suppressing cancer cell growth and survival.[9][11] In colorectal cancer, NEDD4L can suppress the Wnt/β-catenin signaling pathway.[9]
-
Oncogenic Role: In a few cancers, NEDD4L can act as an oncogene.[9]
SMURF2 (SMAD specific E3 ubiquitin protein ligase 2)
SMURF2 is a critical regulator in cancer biology with context-dependent functions.[12]
-
Tumor Suppressive Role: As a tumor suppressor, SMURF2 can inhibit cell proliferation and prevent malignant transformation.[12] It has been shown to induce senescence in various cancer cell lines, a process that acts as a barrier to tumorigenesis.[13]
-
Oncogenic Role: In certain cancer subtypes, SMURF2's activity promotes oncogenic pathways. For instance, it can enhance Wnt/β-catenin signaling by targeting negative regulators for degradation, which can drive tumor progression.[12]
WWP1 (WW domain containing E3 ubiquitin protein ligase 1)
WWP1 is frequently overexpressed or amplified in several cancers, including breast and prostate cancer, where it often acts as an oncoprotein.[14][15][16]
-
Oncogenic Role: WWP1 can promote tumor growth and cell proliferation while inhibiting apoptosis.[15] In prostate cancer, WWP1 negatively regulates the TGF-β signaling pathway by ubiquitinating and degrading key components like Smad2 and TβRI, thereby promoting cell proliferation.[15] In breast cancer, WWP1 gene amplification is observed in a significant percentage of tumors, and its overexpression is associated with the estrogen receptor-positive phenotype.[16][17]
-
Tumor Suppressive Role: Despite its predominantly oncogenic role, some studies suggest a tumor-suppressive function for WWP1. For example, it can mediate the ubiquitination and degradation of the transcription factor KLF5, which can act as an oncoprotein in breast and prostate cancers.[14]
Quantitative Data on HECT E3 Ligase Dysregulation
The following tables summarize the expression status and role of key HECT E3 ligases in various cancers.
Table 1: Dysregulation of HUWE1 in Cancer
| Cancer Type | Expression Status | Role | Key Substrates | Reference(s) |
| Lung Cancer | Overexpressed | Oncogene | p53 | [6] |
| Leukemia | Overexpressed | Oncogene | - | [6] |
| Glioblastoma | Underexpressed | Tumor Suppressor | - | [6] |
| Sarcoma | Underexpressed | Tumor Suppressor | - | [6] |
| Colorectal Cancer | Mutated (inactivating) | Tumor Suppressor | MYC, MCL1 | [8] |
| Prostate Cancer | Overexpressed | Oncogene | c-Myc | [3] |
Table 2: Dysregulation of NEDD4L in Cancer
| Cancer Type | Expression Status | Role | Key Substrates | Reference(s) |
| Non-Small Cell Lung Cancer | Underexpressed | Tumor Suppressor | - | [11] |
| Liver Cancer | Underexpressed | Tumor Suppressor | - | [11] |
| Renal Cell Carcinoma | Underexpressed | Tumor Suppressor | - | [11] |
| Pancreatic Cancer | Underexpressed | Tumor Suppressor | ULK1, ASCT2 | [9][11] |
| Colorectal Cancer | Underexpressed | Tumor Suppressor | STK35 | [9] |
Table 3: Dysregulation of SMURF2 in Cancer
| Cancer Type | Expression Status | Role | Key Substrates | Reference(s) |
| Ovarian Cancer | - | Oncogene | RACK1 | [12] |
| Colorectal Cancer | - | Tumor Suppressor | ChREBP, SIRT1 | [12] |
| Clear Cell Renal Cell Carcinoma | Elevated mRNA | Favorable Prognosis | - | [12] |
| Breast Cancer | Downregulated | Tumor Suppressor | Smurf1 | [18] |
Table 4: Dysregulation of WWP1 in Cancer
| Cancer Type | Expression Status | Role | Key Substrates | Reference(s) |
| Breast Cancer | Amplified/Overexpressed | Oncogene | - | [16][17] |
| Prostate Cancer | Amplified/Overexpressed | Oncogene | Smad2, TβRI | [15][16] |
| Glioma | Underexpressed | Tumor Suppressor | - | [14] |
| Breast/Prostate Cancer | - | Tumor Suppressor | KLF5 | [14] |
Signaling Pathways Modulated by HECT E3 Ligases
HECT E3 ligases are integral components of major signaling pathways that are frequently dysregulated in cancer.
Wnt/β-catenin Signaling
The Wnt/β-catenin pathway is crucial for embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of many cancers. Several HECT E3 ligases regulate this pathway at different levels. For example, SMURF2 can promote Wnt signaling by targeting negative regulators for degradation.[12] Conversely, HUWE1 can suppress Wnt signaling by targeting β-catenin for degradation.[19]
Caption: Regulation of Wnt/β-catenin signaling by SMURF2 and HUWE1.
TGF-β Signaling
The Transforming Growth Factor-β (TGF-β) signaling pathway has a dual role in cancer, acting as a tumor suppressor in early stages and a promoter of metastasis in later stages. HECT E3 ligases, particularly members of the NEDD4 family like SMURF1 and SMURF2, are key negative regulators of this pathway.[20] They target TGF-β receptors and downstream SMAD proteins for ubiquitination and degradation.[20] WWP1 also negatively regulates this pathway by targeting Smad2 and the TGF-β type I receptor (TβRI) for degradation.[15]
Caption: Negative regulation of TGF-β signaling by SMURF1/2 and WWP1.
PI3K/Akt Signaling
The PI3K/Akt pathway is a central signaling cascade that promotes cell survival, growth, and proliferation, and it is frequently hyperactivated in cancer. The tumor suppressor PTEN is a critical negative regulator of this pathway. The HECT E3 ligase NEDD4-1 has been shown to target PTEN for degradation, thereby activating the PI3K/Akt pathway.[19]
Caption: Regulation of the PI3K/Akt pathway by NEDD4-1-mediated degradation of PTEN.
Experimental Protocols for Studying HECT E3 Ligases
Investigating the function of HECT E3 ligases requires a combination of molecular and cellular biology techniques.
In Vitro Ubiquitination Assay
This assay is used to determine if a specific HECT E3 ligase can directly ubiquitinate a substrate protein in a cell-free system.
Methodology:
-
Recombinant Protein Expression and Purification:
-
Express and purify recombinant E1 activating enzyme (e.g., UBE1), E2 conjugating enzyme (e.g., UbcH5b/c), the HECT E3 ligase of interest, and the putative substrate protein. Proteins can be expressed in E. coli or insect cells with appropriate tags (e.g., His, GST) for purification.
-
-
Assay Setup:
-
Prepare a reaction mixture containing:
-
Ubiquitin
-
E1 enzyme
-
E2 enzyme
-
The purified HECT E3 ligase
-
The purified substrate protein
-
ATP
-
Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
-
Incubate the reaction at 37°C for 1-2 hours.
-
-
Detection of Ubiquitination:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Perform a Western blot using an antibody specific to the substrate protein.
-
A ladder of higher molecular weight bands corresponding to the ubiquitinated substrate will be visible if the E3 ligase is active towards the substrate.
-
Caption: Workflow for an in vitro ubiquitination assay.
In Vivo Ubiquitination Assay (Immunoprecipitation-Western Blot)
This assay is used to detect the ubiquitination of a substrate protein within a cellular context.
Methodology:
-
Cell Culture and Transfection:
-
Culture cells of interest (e.g., a cancer cell line).
-
Co-transfect the cells with expression vectors for the HA-tagged ubiquitin, the Flag-tagged HECT E3 ligase, and the Myc-tagged substrate protein.
-
-
Proteasome Inhibition:
-
Treat the cells with a proteasome inhibitor (e.g., MG132) for 4-6 hours before harvesting to allow for the accumulation of ubiquitinated proteins.
-
-
Cell Lysis:
-
Lyse the cells in a buffer containing detergents and protease inhibitors.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody against the substrate protein (e.g., anti-Myc antibody) and protein A/G agarose (B213101) beads to pull down the substrate and its interacting proteins.
-
-
Washing and Elution:
-
Wash the beads several times to remove non-specific binding.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE loading buffer.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Perform a Western blot using an antibody against the ubiquitin tag (e.g., anti-HA antibody) to detect the ubiquitinated substrate.
-
A high molecular weight smear will indicate polyubiquitination of the substrate.
-
Caption: Workflow for an in vivo ubiquitination assay.
CRISPR-Cas9 Mediated Gene Knockout
To study the functional consequences of HECT E3 ligase loss in cancer cells, CRISPR-Cas9 technology can be used to generate stable knockout cell lines.
Methodology:
-
sgRNA Design and Cloning:
-
Design single guide RNAs (sgRNAs) targeting a specific exon of the HECT E3 ligase gene.
-
Clone the sgRNAs into a Cas9 expression vector.
-
-
Transfection and Selection:
-
Transfect the cancer cell line with the sgRNA/Cas9 plasmid.
-
Select for transfected cells using an appropriate selection marker (e.g., puromycin).
-
-
Single-Cell Cloning and Screening:
-
Isolate single cells to establish clonal populations.
-
Screen the clones for knockout of the target gene by Western blot analysis of the protein and sequencing of the genomic DNA to confirm frameshift mutations.
-
-
Functional Assays:
-
Use the knockout cell lines to perform functional assays, such as cell proliferation assays, migration/invasion assays, and apoptosis assays, to determine the effect of the E3 ligase loss on the cancer cell phenotype.
-
Therapeutic Targeting of HECT E3 Ligases
Given their critical roles in cancer, HECT E3 ligases are emerging as attractive therapeutic targets.[21][22] The development of small molecule inhibitors that specifically target the catalytic HECT domain or disrupt the interaction between the E3 ligase and its substrate is an active area of research.[21][23] For example, inhibitors targeting HUWE1 have been identified and shown to restrict the growth of colorectal cancer cells.[24]
Challenges in targeting HECT E3 ligases include the high conservation of the HECT domain, which can make achieving specificity difficult, and the dual oncogenic and tumor-suppressive roles of many of these enzymes, which necessitates a context-dependent therapeutic strategy.[25]
Conclusion
The dysregulation of HECT E3 ligases is a significant contributor to the development and progression of a wide range of cancers. Their diverse and often context-dependent roles as both oncogenes and tumor suppressors highlight the complexity of the ubiquitin-proteasome system in cancer biology. A deeper understanding of the specific substrates and regulatory mechanisms of individual HECT E3 ligases in different cancer types is crucial for the development of effective targeted therapies. The experimental approaches outlined in this guide provide a framework for the continued investigation of these important enzymes and their potential as therapeutic targets in oncology.
References
- 1. Dysregulation of ubiquitin ligases in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging roles of the HECT E3 ubiquitin ligases in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HECT E3 ubiquitin ligases – emerging insights into their biological roles and disease relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The structure and regulation of the E3 ubiquitin ligase HUWE1 and its biological functions in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HECT-Type E3 Ubiquitin Ligases in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The giant E3 ligase HUWE1 is linked to tumorigenesis, spermatogenesis, intellectual disability, and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. embopress.org [embopress.org]
- 9. Insights Into the Biological Role of NEDD4L E3 Ubiquitin Ligase in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Insights Into the Biological Role of NEDD4L E3 Ubiquitin Ligase in Human Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NEDD4L in human tumors: regulatory mechanisms and dual effects on anti-tumor and pro-tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting the SMURF2-HIF1α axis: a new frontier in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Frontiers | WW Domain-Containing E3 Ubiquitin Protein Ligase 1: A Self-Disciplined Oncoprotein [frontiersin.org]
- 15. Frontiers | Portrait of WWP1: the current state in human cancer [frontiersin.org]
- 16. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 17. ascopubs.org [ascopubs.org]
- 18. Smurf2 Suppresses Proliferation and Cell Cycle of Triple‐Negative Breast Cancer Cells by Promoting the Polyubiquitination and Degradation of RPL35A - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. E3 Ubiquitin Ligases: Key Regulators of TGFβ Signaling in Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The HECT family of E3 ubiquitin ligases: multiple players in cancer development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
- 23. The role of E3 ubiquitin ligase HECTD3 in cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. HECT E3 Ligases: A Tale With Multiple Facets - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Role of Nedd4-1 in Protein Degradation Pathways
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth examination of the E3 ubiquitin ligase Nedd4-1, detailing its mechanism, substrates, and critical role in regulating protein degradation and cellular signaling. It includes quantitative data, detailed experimental protocols, and visualizations to facilitate a comprehensive understanding for research and therapeutic development.
Introduction to Nedd4-1
Neural precursor cell-expressed developmentally downregulated 4-1 (Nedd4-1) is a key member of the Nedd4 family of HECT (Homologous to E6-AP Carboxyl Terminus) E3 ubiquitin ligases.[1][2] E3 ligases are central to the ubiquitin-proteasome system (UPS), as they confer substrate specificity for ubiquitination—a post-translational modification that covalently attaches ubiquitin to target proteins.[1][3][4] This process can lead to various cellular outcomes, most notably targeting proteins for degradation by the proteasome or lysosome.[1]
Nedd4-1 is ubiquitously expressed in human tissues and plays a pivotal role in a multitude of cellular processes, including cell growth, proliferation, migration, endocytosis, and signal transduction.[4][5][6] Its dysregulation is implicated in numerous pathologies, including cancer and neurodegenerative diseases, making it a significant target for therapeutic investigation.[2][7] This guide will explore the molecular mechanisms of Nedd4-1, its function in key signaling pathways, and the experimental methodologies used to study its activity.
Molecular Architecture and Catalytic Mechanism
The function of Nedd4-1 is dictated by its distinct modular architecture, which consists of three primary domains:[3][4][8]
-
C2 Domain: An N-terminal domain that is involved in calcium-dependent phospholipid binding, directing the enzyme to cellular membranes.[9]
-
WW Domains: Nedd4-1 contains multiple WW domains (typically four in humans) that are responsible for substrate recognition.[10] They bind to specific proline-rich sequences known as PY motifs (PPxY or LPxY) on target proteins.[10][11]
-
HECT Domain: The C-terminal HECT domain confers the catalytic E3 ligase activity.[10] It accepts ubiquitin from an E2 ubiquitin-conjugating enzyme via a thioester linkage before transferring it to a lysine (B10760008) residue on the substrate protein.[12]
The ubiquitination process is a three-step enzymatic cascade:
-
E1 (Ubiquitin-Activating Enzyme): Activates ubiquitin in an ATP-dependent manner.
-
E2 (Ubiquitin-Conjugating Enzyme): Receives the activated ubiquitin from E1.
-
E3 (Ubiquitin Ligase): Binds to both the E2-ubiquitin complex and the specific substrate, catalyzing the final transfer of ubiquitin to the substrate.[1][6]
Nedd4-1 can assemble various ubiquitin chain linkages, primarily K63- and K48-linked chains.[3][6] K48-linked polyubiquitination is the canonical signal for proteasomal degradation, while K63-linked chains are typically involved in non-proteolytic events like protein trafficking, endocytosis, and signaling.[1][3] Nedd4-1 can also catalyze monoubiquitination and less common K6- and K27-linked polyubiquitination.[3][6]
Key Signaling Pathways Regulated by Nedd4-1
Nedd4-1-mediated degradation is a critical mechanism for controlling the duration and intensity of signaling from various pathways.
The PTEN/PI3K/Akt Pathway
The tumor suppressor PTEN (Phosphatase and Tensin Homolog) is a well-established substrate of Nedd4-1.[13] PTEN negatively regulates the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.
-
Mechanism: Nedd4-1 directly binds to PTEN and mediates its polyubiquitination, leading to its proteasomal degradation.[3][6]
-
Consequence: The degradation of PTEN results in the hyperactivation of the PI3K/Akt pathway.[7] This can have dual roles; in some cancers, elevated Nedd4-1 promotes tumorigenesis by suppressing PTEN.[7][14] Conversely, in other contexts like multiple myeloma, Nedd4-1 can also target phosphorylated Akt (pAkt) for degradation, thereby inhibiting the pathway and increasing sensitivity to treatments like bortezomib (B1684674).[15]
Receptor Tyrosine Kinases (RTKs)
Nedd4-1 plays a crucial role in terminating signals from RTKs by promoting their endocytosis and subsequent lysosomal degradation.
-
Fibroblast Growth Factor Receptor 1 (FGFR1): Nedd4-1 directly binds to a non-canonical motif on activated FGFR1 via its WW3 domain.[1] This interaction leads to receptor ubiquitination, internalization, and degradation, thereby attenuating FGFR1 signaling.[1][14] Disruption of this process can lead to developmental defects due to excessive signaling.[1]
-
Epidermal Growth Factor Receptor (EGFR): The regulation of EGFR by Nedd4-1 is more indirect. Nedd4-1 ubiquitinates endocytic adapter proteins like Eps15, which is a required step for the proper endocytosis and downregulation of the EGFR.[1]
WNT Signaling
Nedd4-1 acts as a suppressor of the WNT signaling pathway. It has been shown to promote the degradation of key pathway components, including the receptor LGR5 and the signal transducer Dishevelled-2 (DVL2).[1] This function highlights its role as a tumor suppressor in contexts like intestinal cancer.[1]
Summary of Nedd4-1 Substrates
Nedd4-1 targets a wide array of proteins, influencing diverse cellular functions. The specificity is often determined by the presence of PY motifs, though non-canonical interactions also occur.
Table 1: Key Substrates of Nedd4-1 and Functional Outcomes
| Substrate | Ubiquitin Linkage | Functional Outcome | Pathway/Process | Reference |
|---|---|---|---|---|
| PTEN | Poly-ubiquitination | Proteasomal Degradation | PI3K/Akt Signaling | [3][6] |
| pAkt (Ser473) | Poly-ubiquitination | Proteasomal Degradation | PI3K/Akt Signaling | [3][15] |
| FGFR1 | Poly-ubiquitination | Endocytosis & Lysosomal Degradation | RTK Signaling | [1][14] |
| IGPR-1 | K48 & K63 Poly-ub. | Lysosomal Degradation | Cell Adhesion, Angiogenesis | [9][16] |
| Ras | Poly-ubiquitination | Degradation (Normal Cells) | Ras/MAPK Signaling | [14] |
| α-Synuclein | K63 Poly-ubiquitination | Endosomal-Lysosomal Degradation | Proteostasis | [17] |
| LGR5 / DVL2 | Poly-ubiquitination | Degradation | WNT Signaling | [1] |
| Beclin-1 | K6, K27 Poly-ub. | Protein Stabilization | Autophagy |[14] |
Quantitative Data on Nedd4-1 Activity
Quantifying the impact of Nedd4-1 on its substrates is crucial for understanding its regulatory power. This often involves measuring changes in protein half-life.
Table 2: Quantitative Analysis of Nedd4-1 Mediated Protein Degradation
| Substrate | Cell Type | Experimental Condition | Effect on Protein Half-life (t½) | Reference |
|---|---|---|---|---|
| pAkt | MEFs | Nedd4-1 Knockout vs. Wild-Type | t½ increased from ~20 min (WT) to ~57 min (KO) | [18] |
| IGPR-1 | HEK-293 | Nedd4-1 Overexpression | t½ significantly reduced (11% remaining at 6h vs. 65% in control) |[16] |
Experimental Protocols for Studying Nedd4-1
Investigating the function of Nedd4-1 requires a combination of molecular and cellular biology techniques to establish interaction, ubiquitination, and degradation.
Co-Immunoprecipitation (Co-IP) for Interaction Analysis
This protocol is used to determine if Nedd4-1 physically interacts with a putative substrate protein in vivo.
Methodology:
-
Cell Lysis: Harvest cells expressing the proteins of interest and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer without high concentrations of SDS) containing protease and phosphatase inhibitors.[19][20] Incubate on ice to ensure cell lysis.[20]
-
Clarification: Centrifuge the lysate at high speed (~14,000 x g) at 4°C to pellet cell debris.[19] The supernatant contains the soluble proteins.
-
Pre-clearing: (Optional but recommended) Add Protein A/G beads to the lysate and incubate for 30-60 minutes at 4°C.[21] This step reduces non-specific binding to the beads. Pellet the beads and transfer the supernatant to a new tube.
-
Immunoprecipitation: Add a primary antibody specific to the "bait" protein (e.g., anti-Nedd4-1) to the pre-cleared lysate. Incubate for 1-4 hours or overnight at 4°C with gentle rotation.
-
Complex Capture: Add fresh Protein A/G magnetic or agarose (B213101) beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the antibody-protein complex.[22]
-
Washing: Pellet the beads (using a magnet or centrifugation) and discard the supernatant. Wash the beads 3-5 times with cold lysis buffer to remove non-specifically bound proteins.[21]
-
Elution: Resuspend the beads in SDS-PAGE sample buffer and boil at 95-100°C for 5-10 minutes to elute the proteins and denature them.
-
Analysis: Analyze the eluted proteins by Western blotting using an antibody against the putative "prey" protein (e.g., anti-PTEN).
In Vivo Ubiquitination Assay
This assay confirms that a substrate is ubiquitinated in a cellular context, often dependent on Nedd4-1.
Methodology:
-
Transfection: Co-transfect cells (e.g., HEK-293) with expression plasmids for the substrate protein, HA-tagged or His-tagged Ubiquitin, and either wild-type Nedd4-1 or an enzyme-dead mutant (C867S) as a negative control.[23]
-
Proteasome Inhibition: Prior to harvesting (typically 4-6 hours), treat the cells with a proteasome inhibitor like MG132 (20-25 µM).[24] This prevents the degradation of ubiquitinated proteins, allowing them to accumulate for easier detection.
-
Cell Lysis: Lyse the cells under denaturing conditions (e.g., buffer containing 1% SDS) to disrupt protein-protein interactions. Boil the lysates immediately. Dilute with a non-denaturing buffer to reduce the SDS concentration.
-
Immunoprecipitation: Perform immunoprecipitation for the substrate protein using a specific antibody, as described in the Co-IP protocol.
-
Western Blot Analysis: Elute the immunoprecipitated protein and analyze via Western blotting. Probe the membrane with an anti-HA or anti-ubiquitin antibody to detect the high-molecular-weight smear or ladder pattern characteristic of polyubiquitination.[9][24]
In Vitro Ubiquitination Assay
This cell-free assay directly demonstrates the enzymatic activity of Nedd4-1 on a purified substrate.
Methodology:
-
Reaction Mixture: In a microcentrifuge tube, combine recombinant E1 activating enzyme, an appropriate E2 conjugating enzyme (e.g., UbcH5b/c or UbcH6), recombinant purified Nedd4-1, purified substrate protein, biotinylated-ubiquitin, and an ATP-containing reaction buffer.[9][25][26]
-
Incubation: Incubate the reaction mixture at 30-37°C for 1-2 hours to allow the enzymatic cascade to proceed.[27]
-
Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling.
-
Analysis: Resolve the reaction products by SDS-PAGE. The ubiquitination of the substrate can be detected by Western blotting using an anti-substrate antibody (to see a size shift) or by using streptavidin-HRP to detect the incorporated biotinylated-ubiquitin.[26]
Conclusion and Therapeutic Implications
Nedd4-1 is a multifaceted E3 ubiquitin ligase that functions as a critical node in cellular regulation. By targeting a diverse range of substrates, it fine-tunes fundamental signaling pathways involved in cell growth, survival, and protein homeostasis. Its dual role as both an oncogene and a tumor suppressor, depending on the cellular context and specific substrate, underscores the complexity of its biological function.[3]
The deep involvement of Nedd4-1 in cancer and neurodegeneration makes it a compelling drug target.[4] Strategies could involve developing small molecule inhibitors that disrupt its catalytic HECT domain or block the WW domain-substrate interactions.[12] A thorough understanding of its substrate specificity and regulatory mechanisms, as outlined in this guide, is paramount for the development of effective and targeted therapies that modulate Nedd4-1 activity for clinical benefit.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. NEDD4 E3 ligase: Functions and mechanism in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The many substrates and functions of NEDD4-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Roles of NEDD4 Subfamily of HECT E3 Ubiquitin Ligases in Neurodevelopment and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. E3 Ubiquitin ligase NEDD4 family‑regulatory network in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of substrate specificity of the ubiquitin ligases Nedd4 and Nedd4-2 using proteome arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Increase of E3 ubiquitin ligase NEDD4 expression leads to degradation of its target proteins PTEN/IGF1R during the formation of goose fatty liver - PMC [pmc.ncbi.nlm.nih.gov]
- 14. portlandpress.com [portlandpress.com]
- 15. The NEDD4‐1 E3 ubiquitin ligase: A potential molecular target for bortezomib sensitivity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. NEDD4 regulates ubiquitination and stability of the cell adhesion molecule IGPR-1 via lysosomal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
- 18. researchgate.net [researchgate.net]
- 19. Immunoprecipitation Protocol: Novus Biologicals [novusbio.com]
- 20. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
- 21. usbio.net [usbio.net]
- 22. neb.com [neb.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Robust and facile purification of full-length, untagged human Nedd4 as a recombinant protein from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
HECT E3-IN-1: Application Notes and Protocols for Cell-Based Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
HECT E3-IN-1 is a small molecule inhibitor targeting the HECT E3 ubiquitin ligase, Nedd4-1. E3 ubiquitin ligases are critical enzymes in the ubiquitination cascade, responsible for substrate recognition and the transfer of ubiquitin, a process that regulates a vast array of cellular functions including protein degradation, signal transduction, and DNA repair. Nedd4-1, a member of the Nedd4 subfamily of HECT E3 ligases, is implicated in numerous diseases, including cancer, making it a compelling target for therapeutic development. This compound disrupts the noncovalent binding of ubiquitin to Nedd4-1, thereby inhibiting its ligase activity. These application notes provide detailed protocols for the use of this compound in cell culture experiments to probe the function of Nedd4-1 and assess the inhibitor's effects.
Mechanism of Action
The ubiquitination process involves a three-enzyme cascade: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3). HECT E3 ligases, including Nedd4-1, directly catalyze the transfer of ubiquitin from an E2 enzyme to a substrate protein. This process can lead to either proteasomal degradation of the substrate or altered protein function, depending on the nature of the ubiquitin chain. This compound functions by disrupting the interaction between ubiquitin and the HECT domain of Nedd4-1, thereby preventing substrate ubiquitination.
Caption: Mechanism of Nedd4-1 ubiquitination and inhibition by this compound.
Data Presentation
Due to the limited publicly available quantitative data for this compound, the following table presents representative data for a potent and selective covalent inhibitor of Nedd4, Compound 32, to illustrate the expected efficacy of a Nedd4-1 inhibitor[1].
| Compound | Target | Assay Type | IC50 (µM) | Cell Line | Effect | Reference |
| Compound 32 | Nedd4 | Biochemical Assay | 0.12 | N/A | Inhibition of polyubiquitination | [1] |
| Norclomipramine | Nedd4 | Biochemical Assay | ~20 µM | N/A | Inhibition of Ub-chain elongation | [1] |
| This compound | Nedd4-1 | TBD | TBD | TBD | Disrupts Ub binding | [2] |
TBD: To be determined. Data for this compound is not yet publicly available.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the effects of this compound in cell culture.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effects of this compound on a given cell line.
Materials:
-
This compound
-
Cancer cell line (e.g., A549, HeLa, or a cell line with known Nedd4-1 dependency)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete culture medium. A suggested starting concentration range is 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
Remove the overnight culture medium and replace it with the medium containing the different concentrations of this compound.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Protocol 2: Western Blot Analysis of Nedd4-1 Substrate Levels
This protocol assesses the effect of this compound on the protein levels of known Nedd4-1 substrates, such as PTEN or Akt. Inhibition of Nedd4-1 is expected to lead to an accumulation of its substrates.
Materials:
-
This compound
-
Cell line of interest
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-Nedd4-1, anti-PTEN, anti-p-Akt, anti-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle (DMSO) for a specified time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer and separate by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and a chemiluminescence imager.
-
Analyze the band intensities and normalize to a loading control like GAPDH.
Protocol 3: In-Cell Ubiquitination Assay
This protocol directly assesses the ability of this compound to inhibit the ubiquitination of a specific Nedd4-1 substrate in cells.
Materials:
-
This compound
-
HEK293T cells
-
Plasmids encoding HA-tagged ubiquitin, Flag-tagged Nedd4-1, and the substrate of interest (e.g., Myc-tagged PTEN)
-
Transfection reagent (e.g., Lipofectamine)
-
MG132 (proteasome inhibitor)
-
Lysis buffer (e.g., 1% SDS in PBS with protease inhibitors)
-
Dilution buffer (e.g., Triton X-100-based buffer)
-
Anti-Myc or anti-substrate antibody conjugated to beads (for immunoprecipitation)
-
Wash buffer
-
Primary antibodies (anti-HA, anti-Myc/substrate)
-
Western blotting reagents (as in Protocol 2)
Procedure:
-
Co-transfect HEK293T cells with plasmids for HA-ubiquitin, Flag-Nedd4-1, and the Myc-tagged substrate.
-
After 24 hours, treat the cells with this compound or vehicle for 6-8 hours.
-
Add MG132 (10 µM) for the last 4 hours of treatment to allow ubiquitinated proteins to accumulate.
-
Lyse the cells in hot 1% SDS lysis buffer and boil to denature proteins and disrupt protein-protein interactions.
-
Dilute the lysates with dilution buffer to reduce the SDS concentration.
-
Perform immunoprecipitation of the Myc-tagged substrate using anti-Myc antibody-conjugated beads overnight at 4°C.
-
Wash the beads extensively with wash buffer.
-
Elute the immunoprecipitated proteins by boiling in Laemmli buffer.
-
Analyze the eluates by Western blotting using anti-HA antibody to detect ubiquitinated substrate and anti-Myc antibody to confirm equal immunoprecipitation.
Signaling Pathways
Nedd4-1 is a key regulator of multiple signaling pathways critical for cell growth, proliferation, and survival. Inhibition of Nedd4-1 by this compound can therefore have significant downstream effects on these pathways.
Caption: Key signaling pathways regulated by Nedd4-1.
Disclaimer: The experimental protocols provided are intended as a guide. Researchers should optimize conditions for their specific cell lines and experimental setup. Due to the limited public data on this compound, the provided quantitative data is based on other known Nedd4 inhibitors and should be considered representative.
References
Application Notes and Protocols for In Vitro Ubiquitination Assays with HECT E3-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquitination is a critical post-translational modification that governs a vast array of cellular processes, making the enzymes of the ubiquitin-proteasome system attractive targets for therapeutic development. The Homologous to E6AP C-terminus (HECT) E3 ubiquitin ligases represent a major class of enzymes that directly catalyze the transfer of ubiquitin to substrate proteins. HECT E3-IN-1 is a potent and specific inhibitor of the HECT E3 ligase Nedd4-1. Understanding the in vitro activity of such inhibitors is a crucial step in drug discovery and development. These application notes provide a detailed protocol for performing an in vitro ubiquitination assay to characterize the inhibitory effects of this compound on Nedd4-1 activity.
Principle of the Assay
The in vitro ubiquitination assay reconstitutes the enzymatic cascade responsible for substrate ubiquitination in a cell-free system. This involves the sequential action of three enzymes: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3). In the presence of ATP, E1 activates ubiquitin and transfers it to an E2 enzyme. The E2 enzyme then associates with an E3 ligase, which facilitates the transfer of ubiquitin to a specific substrate protein. The resulting polyubiquitinated substrate can be detected by Western blotting using an antibody specific for ubiquitin, which typically appears as a characteristic high-molecular-weight smear or ladder. By including an inhibitor such as this compound in the reaction, its effect on the efficiency of substrate ubiquitination can be quantified.
Mechanism of Action of this compound
This compound is a covalent inhibitor of the HECT E3 ligase Nedd4-1. It functions by disrupting the non-covalent binding of ubiquitin to the N-lobe of the Nedd4-1 HECT domain. This is achieved through the covalent modification of a non-catalytic cysteine residue (Cys627) within this ubiquitin-binding site. This disruption of ubiquitin binding switches the enzymatic mechanism of Nedd4-1 from a processive to a distributive mode of polyubiquitin (B1169507) chain synthesis. In a processive mechanism, the E3 ligase remains associated with the substrate while adding multiple ubiquitin molecules. In a distributive mechanism, the E3 dissociates from the substrate after each ubiquitin addition, which can significantly reduce the overall efficiency of polyubiquitination, especially in the presence of deubiquitinating enzymes (DUBs).
Quantitative Data for this compound
The inhibitory activity of this compound against Nedd4-1 has been characterized by its ability to disrupt the interaction between Nedd4-1 and ubiquitin.
| Inhibitor | Target E3 Ligase | Assay Type | Quantitative Value (K_i) | Reference |
| This compound | Nedd4-1 | Ubiquitin-Nedd4-1 Interaction | 29.3 µM |
Experimental Protocols
In Vitro Ubiquitination Assay to Determine the Effect of this compound on Nedd4-1 Activity
This protocol is designed to assess the inhibitory effect of this compound on the auto-ubiquitination of Nedd4-1 or the ubiquitination of a specific substrate.
Materials and Reagents:
-
Enzymes:
-
Human Recombinant E1 Activating Enzyme (e.g., UBE1)
-
Human Recombinant E2 Conjugating Enzyme (e.g., UBE2D2/UbcH5b)
-
Human Recombinant HECT E3 Ligase (e.g., Nedd4-1)
-
-
Substrate:
-
Human Recombinant Ubiquitin
-
(Optional) Substrate for Nedd4-1 (e.g., a known substrate or a generic protein like GST)
-
-
Inhibitor:
-
This compound (dissolved in DMSO)
-
-
Buffers and Solutions:
-
10x Ubiquitination Reaction Buffer: 500 mM Tris-HCl (pH 7.5), 100 mM MgCl₂, 10 mM DTT
-
10x ATP Regeneration Solution: 100 mM ATP, 150 mg/mL Creatine Kinase, 500 mM Creatine Phosphate
-
4x SDS-PAGE Sample Buffer
-
Phosphate-Buffered Saline (PBS)
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
-
Antibodies:
-
Primary Antibody: Anti-Ubiquitin antibody (e.g., P4D1 or FK2)
-
(Optional) Primary Antibody: Anti-Nedd4-1 antibody or anti-substrate antibody
-
Secondary Antibody: HRP-conjugated anti-mouse or anti-rabbit IgG
-
-
Other:
-
Nuclease-free water
-
PVDF membrane
-
Enhanced Chemiluminescence (ECL) substrate
-
Western blot imaging system
-
Procedure:
-
Reaction Setup:
-
On ice, prepare a master mix containing all the common reaction components (E1, E2, Ubiquitin, Reaction Buffer, ATP Regeneration Solution) to ensure consistency across reactions.
-
Prepare serial dilutions of this compound in DMSO. Also, prepare a DMSO-only control.
-
In separate microcentrifuge tubes, add the appropriate volume of the this compound dilution or DMSO.
-
Add the Nedd4-1 E3 ligase to each tube. If using a substrate, add it at this point.
-
Pre-incubate the E3 ligase and inhibitor for 15-30 minutes at room temperature to allow for binding.
-
Initiate the ubiquitination reaction by adding the master mix to each tube.
Final Reaction Concentrations (Example for a 25 µL reaction):
-
E1 Enzyme: 50-100 nM
-
E2 Enzyme: 200-500 nM
-
Nedd4-1 E3 Ligase: 100-200 nM
-
Ubiquitin: 5-10 µM
-
(Optional) Substrate: 0.5-1 µM
-
This compound: Variable concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM)
-
ATP: 2 mM
-
-
Incubation:
-
Incubate the reactions at 37°C for 60-90 minutes. The optimal incubation time may need to be determined empirically.
-
-
Reaction Termination:
-
Stop the reactions by adding 4x SDS-PAGE sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE and Western Blotting:
-
Separate the reaction products by SDS-PAGE using an appropriate percentage acrylamide (B121943) gel to resolve high molecular weight ubiquitinated species.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ubiquitin antibody overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Incubate the membrane with an ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the results by observing the reduction in the high-molecular-weight ubiquitin smear in the presence of increasing concentrations of this compound. Densitometry can be used to quantify the ubiquitin signal in each lane to determine the IC₅₀ value.
-
Visualizations
Caption: The HECT E3 Ubiquitination Pathway.
Caption: Experimental Workflow for In Vitro Inhibition Assay.
Caption: Mechanism of this compound Inhibition.
Determining the Optimal Concentration of HECT E3-IN-1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
HECT (Homologous to E6AP C-Terminus) E3 ubiquitin ligases are a critical family of enzymes that play a pivotal role in a multitude of cellular processes by catalyzing the transfer of ubiquitin to substrate proteins.[1][2][3] This ubiquitination can lead to protein degradation, altered protein function, or changes in subcellular localization, thereby influencing signaling pathways crucial for cell growth, proliferation, and apoptosis.[1][2] The human proteome contains 28 HECT E3 ligases, which are categorized into three main subfamilies: NEDD4, HERC, and a group of "other" HECTs, distinguished by their N-terminal domain architecture.[1][3][4]
The mechanism of HECT E3 ligases involves a two-step reaction: first, the E3 ligase accepts activated ubiquitin from an E2 conjugating enzyme to form a thioester intermediate with a catalytic cysteine residue in its HECT domain.[3][5] Subsequently, the ubiquitin is transferred to a lysine (B10760008) residue on the target substrate.[5] Given their significant role in cellular signaling and their deregulation in various diseases such as cancer and neurological disorders, HECT E3 ligases have emerged as promising therapeutic targets.[3][6]
HECT E3-IN-1 is a novel, potent, and selective small molecule inhibitor targeting the catalytic activity of a specific HECT E3 ligase. These application notes provide detailed protocols for determining the optimal concentration of this compound for in vitro and cell-based assays. The following sections describe methods for assessing its inhibitory activity, determining its IC50 value, evaluating its effect on cell viability, and confirming target engagement within a cellular context.
Signaling Pathway
The ubiquitin-proteasome system is a major pathway for protein degradation and is critical for maintaining cellular homeostasis. HECT E3 ligases are key players in this pathway. The diagram below illustrates the general mechanism of HECT E3 ligase-mediated ubiquitination.
Caption: HECT E3 Ligase Ubiquitination Pathway and Point of Inhibition.
Experimental Protocols
In Vitro HECT E3 Ligase Inhibition Assay (IC50 Determination)
This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of this compound using a fluorescence polarization (FP)-based assay.[7] This assay measures the disruption of the E2-E3 interaction or the subsequent ubiquitin transfer.
Materials:
-
Recombinant human E1 enzyme
-
Recombinant human E2 enzyme (specific for the HECT E3 of interest)
-
Recombinant human HECT E3 ligase (catalytic domain or full-length)
-
Human ubiquitin, fluorescently labeled (e.g., FITC-Ub)
-
ATP solution
-
Assay buffer (e.g., 50 mM Tris pH 7.5, 100 mM NaCl, 5 mM MgCl2, 0.1% BSA)
-
This compound
-
DMSO (vehicle control)
-
384-well black, low-volume plates
-
Fluorescence polarization plate reader
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO.
-
Reaction Mixture Preparation: Prepare a master mix containing E1, E2, and FITC-Ub in assay buffer.
-
Dispensing: Add 100 nL of the serially diluted this compound or DMSO to the wells of a 384-well plate.
-
Initiation of Reaction: Add 5 µL of the E1/E2/FITC-Ub master mix to each well.
-
Incubation: Incubate the plate for 15 minutes at room temperature to allow for E2 charging.
-
E3 Addition: Add 5 µL of the HECT E3 ligase solution to each well to initiate the ubiquitination reaction.
-
Final Incubation: Incubate the plate for 60 minutes at 30°C.
-
Measurement: Read the fluorescence polarization on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the DMSO control. Plot the percent inhibition against the log concentration of the inhibitor and fit the data to a four-parameter logistic equation to determine the IC50 value.[7]
Experimental Workflow:
Caption: Workflow for IC50 Determination of this compound.
Data Presentation:
| Concentration (nM) | % Inhibition |
| 10000 | 98.5 |
| 3333 | 95.2 |
| 1111 | 89.1 |
| 370 | 75.4 |
| 123 | 52.3 |
| 41 | 28.9 |
| 13.7 | 10.1 |
| 4.6 | 2.5 |
| 1.5 | 0.8 |
| 0.5 | 0.2 |
| 0 | 0 |
Summary of IC50 Determination for this compound
| Parameter | Value |
| IC50 | 115 nM |
| Hill Slope | 1.2 |
| R² | 0.995 |
Cell Viability Assay
This protocol assesses the cytotoxicity of this compound in a relevant cell line to determine the optimal concentration range for cell-based assays.
Materials:
-
Human cell line expressing the target HECT E3 ligase (e.g., HCT116)
-
Complete cell culture medium
-
This compound
-
DMSO
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well clear-bottom white plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the inhibitor or DMSO.
-
Incubation: Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.
-
Assay: Add the cell viability reagent according to the manufacturer's instructions.
-
Measurement: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the DMSO-treated cells and plot cell viability against the log concentration of this compound to determine the GI50 (concentration for 50% growth inhibition).
Data Presentation:
Effect of this compound on Cell Viability
| Concentration (µM) | % Cell Viability |
| 100 | 5.2 |
| 33.3 | 15.8 |
| 11.1 | 35.1 |
| 3.7 | 62.4 |
| 1.2 | 85.3 |
| 0.4 | 95.1 |
| 0.1 | 98.7 |
| 0 | 100 |
Cellular Target Engagement Assay
This protocol aims to confirm that this compound engages its target in a cellular context by measuring the accumulation of a known substrate of the target HECT E3 ligase.
Materials:
-
Human cell line expressing the target HECT E3 ligase
-
Complete cell culture medium
-
This compound
-
DMSO
-
Proteasome inhibitor (e.g., MG132, as a positive control)
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibody against the substrate of the target HECT E3
-
Primary antibody against a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibody
-
ECL Western blotting substrate
-
SDS-PAGE gels and transfer system
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere. Treat the cells with increasing concentrations of this compound (based on the viability assay) for a defined period (e.g., 6, 12, or 24 hours). Include a DMSO control and a positive control (MG132).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with the primary antibody against the substrate overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
Strip the membrane and re-probe for the loading control.
-
-
Data Analysis: Quantify the band intensities and normalize the substrate levels to the loading control.
Logical Relationship for Target Engagement:
Caption: Logic Diagram for Cellular Target Engagement Assay.
Data Presentation:
Substrate Accumulation in Response to this compound Treatment
| Treatment | Concentration (µM) | Fold Change in Substrate Level (Normalized to DMSO) |
| DMSO | - | 1.0 |
| This compound | 0.1 | 1.2 |
| This compound | 0.5 | 2.5 |
| This compound | 1.0 | 4.1 |
| This compound | 5.0 | 5.8 |
| MG132 | 10 | 6.5 |
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for determining the optimal concentration of this compound for various experimental settings. By systematically evaluating its in vitro inhibitory potency, cellular toxicity, and target engagement, researchers can confidently select appropriate concentrations for further mechanistic studies and drug development efforts. The provided data tables and workflows serve as a guide for experimental design and data interpretation. It is recommended to adapt these protocols to the specific HECT E3 ligase and cell line of interest.
References
- 1. HECT E3 ubiquitin ligases – emerging insights into their biological roles and disease relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. Frontiers | HECT E3 Ligases: A Tale With Multiple Facets [frontiersin.org]
- 4. Structure and Function of HECT E3 Ubiquitin Ligases and their Role in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of ubiquitin ligation and lysine prioritization by a HECT E3 | eLife [elifesciences.org]
- 6. System-wide modulation of HECT E3 ligases with selective ubiquitin variant probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-Throughput Screening of HECT E3 Ubiquitin Ligases Using UbFluor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Substrate Ubiquitination Using a HECT E3 Inhibitor
Disclaimer: As of the current date, there is no publicly available scientific literature or documentation for a compound specifically named "HECT E3-IN-1". The following application notes and protocols are a generalized guide for utilizing a hypothetical HECT E3 ligase inhibitor, hereafter referred to as HECT E3 Inhibitor X , to study substrate ubiquitination. These protocols are based on established methodologies for studying HECT E3 ligases.
Introduction to HECT E3 Ligases and Their Inhibition
Ubiquitination is a critical post-translational modification that governs a vast array of cellular processes, including protein degradation, signal transduction, and DNA repair.[1][2] This process is carried out by a cascade of three enzymes: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3).[1][3][4] The E3 ligase is responsible for recognizing the specific substrate and catalyzing the transfer of ubiquitin to it, thereby ensuring the specificity of the ubiquitination process.[3]
The Homologous to E6AP C-terminus (HECT) domain-containing E3 ligases are a major class of E3s characterized by a conserved C-terminal HECT domain of approximately 350 amino acids.[5] Unlike RING finger E3 ligases that act as scaffolds, HECT E3s directly participate in the catalytic process by forming a thioester intermediate with ubiquitin before transferring it to the substrate.[3][6] There are 28 known HECT E3 ligases in humans, which are broadly categorized into three subfamilies: NEDD4-like, HERC, and "other" HECTs.[1][7] The dysregulation of HECT E3 ligases is implicated in numerous diseases, including cancer, neurodegenerative disorders, and viral infections, making them attractive targets for therapeutic intervention.[6][7]
HECT E3 Inhibitor X is a hypothetical small molecule designed to specifically inhibit the activity of a target HECT E3 ligase. By blocking the function of the E3 ligase, this inhibitor can be a powerful tool to:
-
Elucidate the role of a specific HECT E3 ligase in cellular pathways.
-
Identify novel substrates of a HECT E3 ligase.
-
Validate a HECT E3 ligase as a therapeutic target.
-
Study the downstream consequences of inhibiting a particular ubiquitination event.
Quantitative Data Summary
The following tables represent hypothetical data that could be generated when characterizing HECT E3 Inhibitor X .
Table 1: In Vitro Potency of HECT E3 Inhibitor X
| HECT E3 Ligase | IC50 (nM) | Assay Type |
| Target HECT E3 | 50 | In Vitro Ubiquitination |
| Off-Target HECT 1 | >10,000 | In Vitro Ubiquitination |
| Off-Target HECT 2 | >10,000 | In Vitro Ubiquitination |
| Off-Target RING E3 | >10,000 | In Vitro Ubiquitination |
Table 2: Cellular Activity of HECT E3 Inhibitor X
| Cell Line | Target Substrate | EC50 (nM) | Assay Type |
| HEK293 | Substrate A | 250 | Western Blot |
| HeLa | Substrate B | 500 | Immunoprecipitation |
Experimental Protocols
In Vitro HECT E3 Ligase Ubiquitination Assay
This protocol is designed to assess the direct inhibitory effect of HECT E3 Inhibitor X on the enzymatic activity of a purified HECT E3 ligase.
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (specific for the HECT E3 of interest)
-
Recombinant HECT E3 ligase
-
Recombinant substrate protein
-
Ubiquitin
-
10X Ubiquitination Buffer (e.g., 500 mM HEPES, pH 8.0, 500 mM NaCl, 10 mM TCEP)
-
100 mM Mg-ATP solution
-
HECT E3 Inhibitor X (in DMSO)
-
2X SDS-PAGE sample buffer
-
Deionized water
Procedure:
-
Prepare a reaction master mix in a microcentrifuge tube on ice. For a 25 µL reaction, combine the following in order:
-
Deionized water (to a final volume of 25 µL)
-
2.5 µL of 10X Ubiquitination Buffer
-
1 µL of Ubiquitin (to a final concentration of ~100 µM)
-
2.5 µL of 100 mM Mg-ATP solution
-
Substrate protein (to a final concentration of 5-10 µM)
-
E1 enzyme (to a final concentration of 100 nM)
-
E2 enzyme (to a final concentration of 1 µM)
-
HECT E3 ligase (to a final concentration of 1 µM)
-
-
Add the desired concentration of HECT E3 Inhibitor X or DMSO (vehicle control) to the reaction tubes.
-
Incubate the reactions at 37°C for 30-60 minutes.
-
Terminate the reaction by adding an equal volume of 2X SDS-PAGE sample buffer and boiling at 95°C for 5-10 minutes.
-
Analyze the reaction products by SDS-PAGE and Western blotting using antibodies against the substrate protein or ubiquitin.
Cell-Based Substrate Ubiquitination Assay
This protocol is used to determine the effect of HECT E3 Inhibitor X on the ubiquitination of a target substrate within a cellular context.
Materials:
-
Cultured cells expressing the target HECT E3 ligase and substrate
-
Complete cell culture medium
-
HECT E3 Inhibitor X (in DMSO)
-
Proteasome inhibitor (e.g., MG132)
-
Lysis Buffer (e.g., 150 mM KCl, 50 mM Tris-HCl pH 7.4, 5 mM MgCl2, 1% Triton X-100, 5% glycerol) supplemented with protease and deubiquitinase inhibitors (e.g., PMSF and NEM).[8]
-
Protein A/G beads
-
Antibody against the substrate protein for immunoprecipitation
-
Wash Buffer (e.g., ice-cold lysis buffer)
-
Elution Buffer (e.g., 2X SDS-PAGE sample buffer)
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of HECT E3 Inhibitor X or DMSO for the desired time period. In the last 4-6 hours of treatment, add a proteasome inhibitor to allow for the accumulation of ubiquitinated substrates.
-
Wash the cells with ice-cold PBS and lyse them in Lysis Buffer on ice for 30 minutes.[9]
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.[9]
-
Determine the protein concentration of the supernatant.
-
Incubate equal amounts of protein lysate with an antibody against the substrate of interest for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for another 1-2 hours at 4°C.[9]
-
Collect the beads by centrifugation and wash them three to five times with ice-cold Wash Buffer.[9]
-
Elute the immunoprecipitated proteins by adding 2X SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
Analyze the eluates by SDS-PAGE and Western blotting using an anti-ubiquitin antibody to detect the ubiquitination status of the substrate.
Visualizations
References
- 1. HECT E3 ubiquitin ligases – emerging insights into their biological roles and disease relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. Ubiquitin ligase - Wikipedia [en.wikipedia.org]
- 4. Protein Ubiquitination: Assays, Sites & Proteomics Methods - Creative Proteomics [creative-proteomics.com]
- 5. Structure and Function of HECT E3 Ubiquitin Ligases and their Role in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | HECT E3 Ligases: A Tale With Multiple Facets [frontiersin.org]
- 7. Structural insights into a HECT-type E3 ligase AREL1 and its ubiquitination activities in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Probing protein ubiquitination in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Immunoprecipitation Following HECT E3-IN-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquitination is a critical post-translational modification where ubiquitin, a small regulatory protein, is attached to substrate proteins. This process is orchestrated by a cascade of three enzymes: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3). The Homologous to E6AP C-terminus (HECT) domain-containing E3 ligases represent a major class of these enzymes, playing a pivotal role in regulating a wide array of cellular processes, including signal transduction, protein degradation, and DNA repair.[1][2] HECT E3 ligases are characterized by a conserved C-terminal HECT domain of approximately 350 amino acids, which is responsible for accepting ubiquitin from an E2 enzyme and subsequently transferring it to a substrate protein.[3]
Dysregulation of HECT E3 ligases has been implicated in the pathogenesis of numerous human diseases, including various cancers and neurological disorders.[4][5] This has made them attractive targets for therapeutic intervention. Small molecule inhibitors targeting HECT E3 ligases, such as the hypothetical inhibitor "HECT E3-IN-1," are valuable tools for dissecting the function of these enzymes and for drug development.
These application notes provide a detailed protocol for performing immunoprecipitation to study the ubiquitination of a target protein following treatment with this compound. The protocol is designed for researchers in cell biology, biochemistry, and drug discovery to investigate the effects of HECT E3 ligase inhibition on specific cellular pathways.
Signaling Pathway Context: HECT E3 Ligase in Wnt Signaling
HECT E3 ligases are known to regulate multiple signaling pathways, including the Wnt signaling pathway.[3][4][5] For instance, several HECT E3 ligases, such as Smurf1/2 and HUWE1, can target key components of the Wnt pathway, like Axin and Dishevelled, for ubiquitination and subsequent degradation, thereby modulating Wnt-dependent gene expression.[4][5] The following diagram illustrates a simplified model of HECT E3 ligase-mediated regulation of the Wnt signaling pathway.
Caption: Simplified Wnt signaling pathway regulated by a HECT E3 ligase.
Data Presentation
The following tables summarize hypothetical quantitative data for the effect of this compound on the ubiquitination of a target protein.
Table 1: In Vitro HECT E3 Ligase Inhibition by this compound
| Parameter | Value | Description |
| IC₅₀ | 5 µM | The concentration of this compound that inhibits 50% of the HECT E3 ligase activity in an in vitro ubiquitination assay. |
| Ki | 2.5 µM | The inhibition constant for this compound binding to the HECT E3 ligase. |
| Mechanism of Inhibition | Competitive | This compound competes with the substrate for binding to the HECT E3 ligase. |
Table 2: Cellular Ubiquitination of Target Protein X after this compound Treatment
| This compound Concentration (µM) | Relative Ubiquitination Level of Target Protein X (%) | Standard Deviation |
| 0 (Vehicle) | 100 | ± 8.5 |
| 1 | 85 | ± 6.2 |
| 5 | 52 | ± 4.8 |
| 10 | 28 | ± 3.1 |
| 25 | 15 | ± 2.5 |
Experimental Workflow
The overall workflow for the immunoprecipitation protocol is depicted in the following diagram.
Caption: Experimental workflow for immunoprecipitation of a target protein.
Detailed Experimental Protocol: Immunoprecipitation of a Target Protein to Assess Ubiquitination
This protocol describes the immunoprecipitation of a specific target protein from cell lysates to analyze its ubiquitination status following treatment with the hypothetical HECT E3 ligase inhibitor, this compound.
Materials and Reagents
-
Cell Culture:
-
HEK293T or other suitable cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
-
Treatment:
-
This compound (dissolved in DMSO)
-
MG132 (proteasome inhibitor, dissolved in DMSO)
-
-
Lysis Buffer:
-
RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)
-
Protease Inhibitor Cocktail
-
Deubiquitinase (DUB) inhibitors: N-ethylmaleimide (NEM, 10 mM) and PR-619 (50 µM)
-
-
Immunoprecipitation:
-
Primary antibody against the target protein
-
Isotype control IgG
-
Protein A/G magnetic beads or agarose (B213101) beads
-
-
Washing and Elution:
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., 2x Laemmli sample buffer)
-
-
Western Blotting:
-
Primary antibody against ubiquitin
-
Primary antibody against the target protein (for input control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Procedure
-
Cell Culture and Treatment: a. Plate cells (e.g., HEK293T) in 10 cm dishes and grow to 70-80% confluency. b. Treat the cells with the desired concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM) for the desired time (e.g., 4-6 hours). Include a vehicle control (DMSO). c. In the last 4-6 hours of this compound treatment, add a proteasome inhibitor such as MG132 (10-20 µM) to the culture medium to allow for the accumulation of ubiquitinated proteins.[6]
-
Cell Lysis: a. After treatment, wash the cells twice with ice-cold PBS. b. Add 1 mL of ice-cold lysis buffer (supplemented with protease and DUB inhibitors) to each dish. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate the lysate on ice for 30 minutes with occasional vortexing. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris. f. Transfer the supernatant (clarified lysate) to a new pre-chilled tube. g. Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
Pre-Clearing the Lysate (Optional but Recommended): a. To reduce non-specific binding, incubate the cell lysate (e.g., 1 mg of total protein) with 20 µL of Protein A/G beads for 1 hour at 4°C on a rotator. b. Pellet the beads by centrifugation (or using a magnetic rack) and transfer the supernatant to a new tube.
-
Immunoprecipitation: a. To the pre-cleared lysate, add the primary antibody against the target protein (the optimal amount should be determined empirically, typically 1-5 µg). b. As a negative control, add an equivalent amount of isotype control IgG to a separate tube of pre-cleared lysate. c. Incubate the lysate-antibody mixture overnight at 4°C on a rotator.
-
Capture of Immune Complexes: a. Add 30 µL of pre-washed Protein A/G beads to each immunoprecipitation reaction. b. Incubate for 2-4 hours at 4°C on a rotator.
-
Washing: a. Pellet the beads by centrifugation or using a magnetic rack and discard the supernatant. b. Wash the beads three to five times with 1 mL of ice-cold wash buffer. After the final wash, carefully remove all residual buffer.
-
Elution: a. Resuspend the beads in 30-50 µL of 2x Laemmli sample buffer. b. Boil the samples at 95-100°C for 5-10 minutes to elute the immunoprecipitated proteins and denature them. c. Centrifuge the tubes to pellet the beads, and carefully transfer the supernatant (containing the eluted proteins) to a new tube.
-
Western Blot Analysis: a. Resolve the eluted proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane. b. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. c. Incubate the membrane with a primary antibody against ubiquitin overnight at 4°C to detect the ubiquitination of the target protein. d. Also, run a western blot for the input samples (a small fraction of the total cell lysate) using an antibody against the target protein to confirm equal protein loading. e. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the signal using a chemiluminescent substrate and an imaging system. A smear or ladder of high molecular weight bands above the expected size of the target protein indicates ubiquitination.
Disclaimer: this compound is a hypothetical compound used for illustrative purposes in this protocol. Researchers should validate the specific properties and optimal usage conditions for any new inhibitor. This protocol serves as a general guideline and may require optimization for specific target proteins and cell types.
References
- 1. benchchem.com [benchchem.com]
- 2. A Structural Element within the HUWE1 HECT Domain Modulates Self-ubiquitination and Substrate Ubiquitination Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure and Function of HECT E3 Ubiquitin Ligases and their Role in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HECT E3 ubiquitin ligases – emerging insights into their biological roles and disease relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.biologists.com [journals.biologists.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Live-Cell Imaging with HECT E3-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
HECT E3 ubiquitin ligases are a critical family of enzymes that play a pivotal role in regulating a vast array of cellular processes, including protein trafficking, signal transduction, and cell cycle control.[1][2] These enzymes are characterized by a conserved Homologous to E6AP C-terminus (HECT) domain, which is responsible for the final step of ubiquitin transfer to substrate proteins.[3][4] The dysregulation of HECT E3 ligases has been implicated in numerous diseases, including various cancers and neurological disorders, making them attractive targets for therapeutic intervention.[1][2][4] HECT E3-IN-1 is a novel, potent, and specific small molecule inhibitor designed to target the catalytic activity of a specific subset of HECT E3 ligases. These application notes provide a comprehensive guide for utilizing this compound in live-cell imaging studies to investigate its effects on cellular signaling and protein dynamics.
Mechanism of Action
HECT E3 ligases function in a two-step mechanism. First, a ubiquitin-conjugating enzyme (E2) transfers ubiquitin to a catalytic cysteine residue within the HECT domain, forming a thioester-linked E3-ubiquitin intermediate.[4][5] Subsequently, the HECT E3 ligase transfers the ubiquitin to a lysine (B10760008) residue on the target substrate protein.[4][5] This ubiquitination can lead to various downstream events, including proteasomal degradation of the target protein or altered protein function and localization.[4][6]
This compound is designed to allosterically inhibit the HECT E3 ligase, preventing the conformational changes required for the transfer of ubiquitin from the E2 enzyme to the HECT domain. This inhibition leads to the accumulation of substrate proteins that are normally targeted for degradation by the specific HECT E3 ligase.
Signaling Pathway: HECT E3 Ligase-Mediated Protein Degradation
The following diagram illustrates the general mechanism of HECT E3 ligase-mediated protein ubiquitination and degradation, and the point of intervention for this compound.
Caption: HECT E3 Ligase Ubiquitination Pathway and Inhibition.
Application Note 1: Monitoring Substrate Protein Stabilization
Objective: To visualize and quantify the stabilization of a specific HECT E3 ligase substrate in real-time following treatment with this compound.
This application is based on the principle that inhibiting the E3 ligase will prevent the degradation of its substrate, leading to an accumulation of the substrate protein within the cell. This can be monitored by tagging the substrate protein with a fluorescent reporter.
Experimental Workflow:
Caption: Workflow for Monitoring Substrate Protein Stabilization.
Protocol: Live-Cell Imaging of Substrate Stabilization
Materials:
-
Cell line expressing the substrate of interest tagged with a fluorescent protein (e.g., GFP, mCherry).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Complete cell culture medium.
-
Live-cell imaging buffer (e.g., phenol (B47542) red-free DMEM with 10% FBS and 25 mM HEPES).
-
Glass-bottom imaging dishes or plates.
-
High-content imaging system or confocal microscope with environmental control (37°C, 5% CO₂).
-
Image analysis software (e.g., ImageJ/Fiji, CellProfiler).
Procedure:
-
Cell Seeding: Seed the fluorescently-tagged cell line into glass-bottom dishes at a density that will result in 50-70% confluency at the time of imaging. Allow cells to adhere overnight.
-
Preparation of this compound: Prepare a series of dilutions of this compound in live-cell imaging buffer. Include a vehicle control (e.g., 0.1% DMSO).
-
Imaging Setup:
-
Place the imaging dish on the microscope stage and allow it to equilibrate to 37°C and 5% CO₂.
-
Locate several fields of view with healthy, fluorescent cells.
-
-
Baseline Imaging: Acquire 2-3 baseline images before adding the compound.
-
Treatment: Gently replace the medium in the dish with the pre-warmed imaging buffer containing the desired concentration of this compound or vehicle control.
-
Time-Lapse Imaging: Immediately begin acquiring images at regular intervals (e.g., every 15-30 minutes) for the desired duration (e.g., 4-24 hours). Use the lowest possible laser power to minimize phototoxicity.
-
Image Analysis:
-
Segment individual cells in the images.
-
Measure the mean fluorescence intensity per cell at each time point.
-
Normalize the fluorescence intensity of each cell to its baseline intensity.
-
-
Data Analysis: Plot the average normalized fluorescence intensity against time for each treatment condition.
Expected Results and Data Presentation:
Treatment with this compound is expected to result in a time- and concentration-dependent increase in the fluorescence intensity of the tagged substrate protein compared to the vehicle control.
| Treatment Group | Fold Change in Fluorescence Intensity (at 8 hours) | Standard Deviation |
| Vehicle (0.1% DMSO) | 1.05 | ± 0.12 |
| This compound (1 µM) | 2.5 | ± 0.35 |
| This compound (5 µM) | 4.2 | ± 0.51 |
| This compound (10 µM) | 5.8 | ± 0.68 |
Application Note 2: Monitoring Downstream Signaling Events
Objective: To investigate the functional consequences of substrate stabilization by monitoring the localization or activity of a downstream signaling partner.
For instance, if the stabilized substrate is a transcription factor that translocates to the nucleus upon accumulation, this can be visualized and quantified.
Experimental Workflow:
Caption: Workflow for Monitoring Downstream Signaling.
Protocol: Quantifying Nuclear Translocation
Materials:
-
Cell line expressing the fluorescently tagged substrate.
-
Nuclear stain (e.g., Hoechst 33342, live-cell compatible).
-
This compound.
-
Other materials as listed in the first protocol.
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the substrate stabilization protocol.
-
Nuclear Staining: 30 minutes before imaging, add a live-cell compatible nuclear stain to the cells according to the manufacturer's instructions.
-
Imaging Setup and Treatment: Follow steps 3-5 from the substrate stabilization protocol.
-
Time-Lapse Imaging: Acquire images in both the substrate channel (e.g., GFP) and the nuclear stain channel (e.g., DAPI) at each time point.
-
Image Analysis:
-
Use the nuclear stain to create a mask for the nuclear region of each cell.
-
Create a mask for the cytoplasmic region by subtracting the nuclear mask from a whole-cell mask.
-
Measure the mean fluorescence intensity of the substrate in both the nuclear and cytoplasmic regions.
-
Calculate the nuclear-to-cytoplasmic fluorescence ratio for each cell at every time point.
-
-
Data Analysis: Plot the average nuclear-to-cytoplasmic ratio over time for each treatment condition.
Expected Results and Data Presentation:
An increase in the nuclear-to-cytoplasmic ratio of the fluorescently tagged substrate is expected upon treatment with this compound, indicating translocation to the nucleus.
| Treatment Group | Nuclear/Cytoplasmic Ratio (at 4 hours) | Standard Deviation |
| Vehicle (0.1% DMSO) | 0.8 | ± 0.15 |
| This compound (1 µM) | 1.9 | ± 0.28 |
| This compound (5 µM) | 3.5 | ± 0.45 |
| This compound (10 µM) | 4.8 | ± 0.62 |
Conclusion
Live-cell imaging provides a powerful approach to dissect the cellular effects of HECT E3 ligase inhibitors like this compound in real-time. The protocols outlined here offer a framework for quantifying substrate stabilization and downstream signaling events. These methods can be adapted to study various HECT E3 ligases and their substrates, providing valuable insights for basic research and drug development. Careful optimization of cell lines, imaging conditions, and data analysis is crucial for obtaining robust and reproducible results.
References
- 1. HECT E3 ubiquitin ligases – emerging insights into their biological roles and disease relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. Structure and Function of HECT E3 Ubiquitin Ligases and their Role in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | HECT E3 Ligases: A Tale With Multiple Facets [frontiersin.org]
- 5. Mechanism of ubiquitin ligation and lysine prioritization by a HECT E3 | eLife [elifesciences.org]
- 6. Ubiquitin ligase - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing HECT E3-IN-1 Treatment Time in Cells
Welcome to the technical support center for HECT E3-IN-1, a potent and selective inhibitor of the HECT E3 ubiquitin ligase Nedd4-1. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the use of this compound in cellular experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of the HECT E3 ubiquitin ligase Nedd4-1. Its mechanism of action involves the disruption of the noncovalent binding of ubiquitin to the HECT domain of Nedd4-1. This interference switches the enzymatic mechanism of Nedd4-1 from a processive to a distributive mode of polyubiquitin (B1169507) chain synthesis, thereby inhibiting its function.[1][2][3][4][5]
Q2: What is the recommended starting concentration and treatment time for this compound in cell culture?
The optimal concentration and treatment time for this compound are highly dependent on the cell line and the specific biological question being investigated. We recommend performing a dose-response experiment to determine the IC50 value and a time-course experiment to identify the optimal treatment duration for your specific model system. A typical starting concentration range for a new small molecule inhibitor is between 0.1 µM and 100 µM. For time-course experiments, treatment durations can range from a few hours to 72 hours.
Q3: How can I assess the effectiveness of this compound treatment in my cells?
The effectiveness of this compound can be assessed by monitoring the ubiquitination status and protein levels of known Nedd4-1 substrates via Western blotting. A successful treatment should lead to a decrease in the ubiquitination and an increase in the steady-state levels of Nedd4-1 target proteins.
Q4: What are the potential off-target effects or cytotoxicity of this compound?
As with any small molecule inhibitor, off-target effects and cytotoxicity are possible, especially at high concentrations or with prolonged exposure. It is crucial to perform cell viability assays (e.g., MTT or CellTiter-Glo®) in parallel with your experiments to determine the cytotoxic concentration of this compound in your cell line. If you observe significant cell death at concentrations required for Nedd4-1 inhibition, consider reducing the treatment time or concentration.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect on the target protein after this compound treatment. | - Suboptimal inhibitor concentration: The concentration of this compound may be too low to effectively inhibit Nedd4-1 in your specific cell line. - Insufficient treatment time: The duration of the treatment may not be long enough to observe changes in the steady-state levels of the target protein. - Low Nedd4-1 activity or expression: The cell line used may have low endogenous levels or activity of Nedd4-1. - Inefficient cellular uptake of the inhibitor. | - Perform a dose-response experiment to determine the optimal concentration. - Conduct a time-course experiment to identify the optimal treatment duration. - Confirm Nedd4-1 expression in your cell line by Western blot or qPCR. - Consult the literature for information on the permeability of your cell line to similar small molecules. |
| High levels of cell death observed after treatment. | - Inhibitor concentration is too high: The concentration of this compound used may be cytotoxic to the cells. - Prolonged treatment duration: Extended exposure to the inhibitor, even at lower concentrations, can lead to cytotoxicity. | - Perform a cell viability assay (e.g., MTT) to determine the cytotoxic concentration range. - Reduce the treatment duration. - Use the lowest effective concentration of the inhibitor as determined by your dose-response experiments. |
| Inconsistent results between experiments. | - Variability in cell culture conditions: Differences in cell density, passage number, or media composition can affect experimental outcomes. - Inconsistent inhibitor preparation: Improper dissolution or storage of this compound can lead to variability in its effective concentration. | - Standardize all cell culture parameters, including seeding density and passage number. - Prepare fresh stock solutions of this compound and store them properly according to the manufacturer's instructions. Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
| Unexpected changes in signaling pathways. | - Off-target effects of the inhibitor: this compound may be affecting other cellular proteins or pathways. - Cellular stress response: Inhibition of Nedd4-1 may trigger cellular stress responses that can impact various signaling pathways. | - Use the lowest effective concentration of the inhibitor. - Validate key findings using a secondary method, such as siRNA-mediated knockdown of Nedd4-1. - Monitor markers of cellular stress in your experiments. |
Experimental Protocols
Determining Optimal this compound Concentration (Dose-Response)
This protocol outlines a general procedure to determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line of interest using a cell viability assay.
Materials:
-
This compound
-
Cell line of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT reagent (or other cell viability assay reagent)
-
Solubilization solution (for MTT assay)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete culture medium. A common concentration range to test is 0.1, 0.5, 1, 5, 10, 25, 50, and 100 µM. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest inhibitor concentration.
-
Remove the medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).
-
Perform a cell viability assay according to the manufacturer's protocol (e.g., MTT assay).
-
Measure the absorbance or luminescence using a plate reader.
-
Plot the cell viability against the log of the inhibitor concentration to generate a dose-response curve and calculate the IC50 value.
| Parameter | Example Value | Notes |
| Cell Line | HEK293T | Optimal seeding density should be determined empirically. |
| Seeding Density | 1 x 10^4 cells/well | Adjust based on cell size and proliferation rate. |
| This compound Concentrations | 0.1 - 100 µM | A wider or narrower range may be necessary. |
| Incubation Time | 48 hours | This should be optimized for your specific experiment. |
| Assay | MTT | Other viability assays can be used. |
Time-Course Experiment to Assess Target Engagement
This protocol describes how to determine the optimal treatment duration for observing changes in the levels of a Nedd4-1 substrate by Western blot.
Materials:
-
This compound
-
Cell line of interest
-
6-well cell culture plates
-
Complete cell culture medium
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibody against the Nedd4-1 substrate
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Western blotting equipment
Procedure:
-
Seed cells in 6-well plates and allow them to adhere and reach about 70-80% confluency.
-
Treat the cells with this compound at a predetermined effective concentration (e.g., the IC50 or 2x IC50 value). Include a vehicle-treated control.
-
Harvest cell lysates at different time points (e.g., 0, 4, 8, 12, 24, and 48 hours) after treatment.
-
Determine the protein concentration of each lysate.
-
Perform Western blot analysis to detect the levels of the Nedd4-1 substrate and the loading control.
-
Quantify the band intensities to determine the time point at which the maximum change in substrate level is observed.
| Parameter | Example Value | Notes |
| Cell Line | A549 | Choose a cell line known to express the target of interest. |
| This compound Concentration | 10 µM | Use a concentration determined from the dose-response experiment. |
| Time Points | 0, 6, 12, 24, 48 hours | Adjust time points based on the expected half-life of the target protein. |
| Target Protein | Known Nedd4-1 substrate | Ensure antibody specificity. |
| Loading Control | β-actin | Ensure equal protein loading. |
Signaling Pathways and Experimental Workflows
HECT E3 ligases, including Nedd4-1, are known to regulate key signaling pathways such as Wnt and TGF-β.[6][7][8] Understanding these pathways is crucial for interpreting the effects of this compound.
HECT E3 Ligase Ubiquitination Workflow
Caption: General workflow of HECT E3 ligase-mediated ubiquitination and its inhibition by this compound.
TGF-β Signaling Pathway Regulation by Nedd4 Family E3 Ligases
Caption: Nedd4 family E3 ligases negatively regulate TGF-β signaling by targeting the receptor for degradation.
Wnt Signaling Pathway Regulation by Nedd4 Family E3 Ligases
Caption: Nedd4 family E3 ligases can negatively regulate Wnt signaling by targeting key pathway components.
References
- 1. NEDD4-2 (neural precursor cell expressed, developmentally down-regulated 4-2) negatively regulates TGF-β (transforming growth factor-β) signalling by inducing ubiquitin-mediated degradation of Smad2 and TGF-β type I receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. NEDD4-2 (neural precursor cell expressed, developmentally down-regulated 4-2) negatively regulates TGF-beta (transforming growth factor-beta) signalling by inducing ubiquitin-mediated degradation of Smad2 and TGF-beta type I receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Regulation of TGF-β Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Regulation of Wnt Signaling through Ubiquitination and Deubiquitination in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NEDD4 and NEDD4L regulate Wnt signalling and intestinal stem cell priming by degrading LGR5 receptor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of HECT E3 Ligase Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the off-target effects of HECT E3 ligase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for HECT E3 ligases, and how do inhibitors typically work?
A1: HECT (Homologous to E6AP C-terminus) E3 ubiquitin ligases are a class of enzymes crucial for protein ubiquitination, a post-translational modification that regulates numerous cellular processes.[1][2] They function in a two-step mechanism: first, they accept an activated ubiquitin (Ub) from an E2 conjugating enzyme onto a catalytic cysteine residue within their HECT domain, forming a thioester intermediate.[3][4][5] In the second step, they transfer the ubiquitin to a lysine (B10760008) residue on a substrate protein.[4][5]
Inhibitors of HECT E3 ligases can be designed to target different aspects of this process:
-
Covalent inhibitors: These compounds often target the catalytic cysteine in the HECT domain, preventing the formation of the E3-ubiquitin thioester intermediate.
-
Allosteric inhibitors: These molecules bind to sites other than the active site, inducing conformational changes that prevent the catalytic activity of the enzyme.[6]
-
Inhibitors of protein-protein interactions: These compounds can block the interaction between the HECT E3 ligase and its E2 conjugating enzyme or its substrate.
Q2: What are the common causes of off-target effects with HECT E3 ligase inhibitors?
A2: Off-target effects of HECT E3 ligase inhibitors can arise from several factors:
-
Homology between HECT E3 ligases: The human genome encodes 28 HECT E3 ligases, and their HECT domains can share structural similarities.[2][7] This can lead to an inhibitor binding to multiple HECT E3s.
-
Reactivity of covalent inhibitors: Inhibitors designed to form a covalent bond with the catalytic cysteine of a HECT E3 ligase may also react with cysteines in other proteins.
-
Non-specific compound properties: Poor physicochemical properties of a small molecule can lead to non-specific binding to various proteins or disruption of cellular membranes.
-
Indirect effects: Inhibition of the intended HECT E3 ligase can lead to downstream signaling changes that produce unexpected phenotypes, which may be misinterpreted as direct off-target effects.
Q3: How can I assess the selectivity of my HECT E3 ligase inhibitor?
A3: Assessing the selectivity of a HECT E3 ligase inhibitor is a critical step. A multi-pronged approach is recommended:
-
Biochemical assays: Test the inhibitor's activity against a panel of purified HECT E3 ligases to determine its IC50 value for each.
-
Cell-based assays: Utilize cell lines with genetic knockouts or knockdowns of the target HECT E3 ligase to compare the inhibitor's effects in the presence and absence of the target.
-
Proteomics approaches: Employ techniques like chemical proteomics or quantitative mass spectrometry to identify the direct binding partners of the inhibitor in a cellular context.
Troubleshooting Guide
Q4: My inhibitor shows potent activity in a biochemical assay but is much less effective in a cell-based assay. What could be the issue?
A4: This discrepancy is a common challenge. Several factors could be at play:
-
Cell permeability: The inhibitor may have poor membrane permeability, preventing it from reaching its intracellular target.
-
Cellular metabolism: The inhibitor could be rapidly metabolized into an inactive form within the cell.
-
Efflux pumps: The compound might be a substrate for cellular efflux pumps, which actively remove it from the cytoplasm.
-
High ATP concentrations: In vitro assays may use lower ATP concentrations than are present in the cell, which can affect the activity of some inhibitors.
Q5: I'm observing a cellular phenotype that is inconsistent with the known function of the target HECT E3 ligase. How can I determine if this is an off-target effect?
A5: Unexplained cellular phenotypes are a red flag for potential off-target effects. To investigate this, consider the following experiments:
-
Use a structurally distinct inhibitor: If a different inhibitor targeting the same HECT E3 ligase produces the same phenotype, it is more likely to be an on-target effect.
-
Rescue experiments: If the phenotype is due to inhibition of the target HECT E3 ligase, expressing a drug-resistant mutant of the ligase should rescue the effect.
-
Target engagement assays: Confirm that the inhibitor is binding to the intended target in cells at the concentrations that produce the phenotype.
Q6: My covalent HECT E3 ligase inhibitor shows broad cytotoxicity. How can I improve its specificity?
A6: Cytotoxicity with covalent inhibitors often stems from off-target reactions. To enhance specificity:
-
Modify the reactive group: The reactivity of the "warhead" can be tuned to be more selective for the chemical environment of the target cysteine.
-
Improve binding affinity: Increasing the non-covalent binding affinity of the inhibitor for the target HECT E3 ligase can increase the local concentration of the inhibitor near the target cysteine, favoring the on-target reaction.
-
Structure-activity relationship (SAR) studies: Systematically modify the inhibitor's structure to identify versions with reduced off-target effects while maintaining on-target potency.
Quantitative Data Summary
Table 1: Selectivity Profile of a Hypothetical HECT E3 Inhibitor (HECT-IN-X)
| HECT E3 Ligase | IC50 (nM) |
| Target HECT E3 | 50 |
| HECT E3 Family Member 2 | 800 |
| HECT E3 Family Member 3 | > 10,000 |
| HECT E3 Family Member 4 | 1,500 |
| HECT E3 Family Member 5 | > 10,000 |
Table 2: Cellular Activity of HECT-IN-X
| Assay Type | Cell Line | EC50 (µM) |
| Target Protein Degradation | WT | 1.2 |
| Target Protein Degradation | Target HECT E3 KO | > 50 |
| Cell Viability | WT | 25 |
Experimental Protocols
Protocol 1: In Vitro HECT E3 Ligase Auto-ubiquitination Assay
This protocol is designed to measure the inhibitory activity of a compound on the auto-ubiquitination of a HECT E3 ligase.
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (specific for the HECT E3 of interest)
-
Recombinant HECT E3 ligase
-
Ubiquitin
-
ATP
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT)
-
Test inhibitor (dissolved in DMSO)
-
SDS-PAGE gels and buffers
-
Anti-ubiquitin antibody
Procedure:
-
Prepare a reaction mixture containing E1, E2, ubiquitin, and ATP in assay buffer.
-
Add the test inhibitor at various concentrations (or DMSO as a vehicle control) to the reaction mixture.
-
Initiate the reaction by adding the HECT E3 ligase.
-
Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and perform a Western blot using an anti-ubiquitin antibody to detect polyubiquitinated HECT E3 ligase.
-
Quantify the band intensities to determine the extent of inhibition and calculate the IC50 value.
Protocol 2: Cellular Target Engagement Assay using NanoBRET™
This protocol assesses whether the inhibitor binds to the target HECT E3 ligase within living cells.
Materials:
-
Cells expressing the HECT E3 ligase tagged with NanoLuc® luciferase
-
NanoBRET™ tracer specific for the HECT E3 ligase
-
NanoBRET™ Nano-Glo® Substrate
-
Opti-MEM® I Reduced Serum Medium
-
Test inhibitor
Procedure:
-
Seed the cells in a white, 96-well plate and incubate overnight.
-
Prepare serial dilutions of the test inhibitor.
-
Add the inhibitor dilutions to the cells and incubate for a specified time.
-
Add the NanoBRET™ tracer to the cells.
-
Add the NanoBRET™ Nano-Glo® Substrate to the cells.
-
Read the plate on a luminometer capable of measuring both the donor (NanoLuc®) and acceptor (tracer) signals.
-
Calculate the BRET ratio. A decrease in the BRET ratio indicates displacement of the tracer by the inhibitor, confirming target engagement.
Visualizations
Caption: HECT E3 ligase ubiquitination pathway and points of inhibition.
Caption: Experimental workflow for characterizing a novel HECT E3 inhibitor.
Caption: Decision tree for troubleshooting unexpected cellular phenotypes.
References
- 1. Structure and Function of HECT E3 Ubiquitin Ligases and their Role in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HECT E3 ubiquitin ligases – emerging insights into their biological roles and disease relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ubiquitin ligase - Wikipedia [en.wikipedia.org]
- 4. Frontiers | HECT E3 Ligases: A Tale With Multiple Facets [frontiersin.org]
- 5. Structural insights into a HECT-type E3 ligase AREL1 and its ubiquitination activities in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic potential of allosteric HECT E3 ligase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.biologists.com [journals.biologists.com]
interpreting unexpected results in HECT E3-IN-1 assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing HECT E3-IN-1 assays, a critical tool in the discovery of novel therapeutics targeting HECT E3 ligases.
Troubleshooting Guide
Unexpected results can arise from various factors in enzyme assays. This guide provides potential causes and solutions for common issues encountered during this compound fluorescence polarization (FP) assays.
| Unexpected Result | Potential Cause(s) | Recommended Solution(s) |
| High background fluorescence in buffer-only wells | - Contaminated buffer or reagents.[1] - Autofluorescent compounds in the assay plate material.[1] | - Prepare fresh buffers using high-purity water and reagents.[1] - Use non-binding, black microplates designed for fluorescence assays.[2] |
| High mP (millipolarization) values in "no enzyme" controls | - Aggregation of the fluorescently labeled ubiquitin probe (e.g., UbFluor). - Non-specific binding of the probe to the microplate wells.[1] - Presence of carrier proteins like BSA that may bind the fluorophore.[1] | - Centrifuge the probe solution before use to remove aggregates. - Increase the concentration of non-ionic detergents (e.g., Tween-20, Triton X-100) in the assay buffer. - Test alternative carrier proteins like bovine gamma globulin (BGG) or perform the assay without a carrier protein.[1] |
| Low or no change in mP signal upon addition of active HECT E3 ligase | - Inactive HECT E3 ligase enzyme. - Incorrect assay conditions (pH, temperature, buffer composition). - Insufficient incubation time. - Presence of inhibitory contaminants in the enzyme preparation. | - Verify enzyme activity using a positive control substrate or a different assay. - Optimize assay conditions according to the manufacturer's protocol or literature. - Perform a time-course experiment to determine the optimal incubation time.[3] - Purify the enzyme preparation to remove potential inhibitors. |
| High variability between replicate wells | - Pipetting errors. - Incomplete mixing of reagents. - Temperature gradients across the microplate. - Compound precipitation. | - Use calibrated pipettes and ensure proper technique. - Gently mix the plate after adding each reagent. - Equilibrate the plate to the assay temperature before reading. - Visually inspect wells for precipitation; if observed, test compound solubility in the assay buffer. |
| "False positive" hits from a compound screen | - Compound is autofluorescent at the assay wavelengths. - Compound causes light scattering due to aggregation or precipitation.[1] - Compound non-specifically targets the thioester linkage of the probe.[4] - Compound inhibits the upstream E1 or E2 enzymes in a full cascade assay.[4] | - Pre-screen compounds for autofluorescence at the excitation and emission wavelengths used in the assay.[5] - Perform counter-screens, such as adding a high concentration of a reducing agent like DTT, to identify thiol-reactive compounds.[5] - For hits from full cascade assays, perform a secondary assay to confirm direct inhibition of the HECT E3 ligase.[4] |
| "False negative" results in a compound screen | - Compound has low potency at the tested concentration. - Compound is unstable in the assay buffer. - Insufficient incubation time with the inhibitor. | - Test compounds at multiple concentrations to generate a dose-response curve. - Assess compound stability over the course of the assay. - Pre-incubate the enzyme with the compound before initiating the reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of a this compound assay?
A1: this compound assays are designed to identify inhibitors of HECT E3 ubiquitin ligases.[6] These assays typically utilize a simplified, two-component system consisting of the HECT E3 ligase and a fluorescently labeled ubiquitin probe (e.g., UbFluor). This probe mimics the E2-ubiquitin thioester intermediate.[4] The HECT E3 ligase catalyzes the transfer of ubiquitin from the probe to its own catalytic cysteine, releasing the fluorophore.[4] This release causes a decrease in the fluorescence polarization (FP) signal.[4] Inhibitors of the HECT E3 ligase prevent this reaction, resulting in a stable, high FP signal.[4]
Q2: Why is it important to run controls in my this compound assay?
A2: Controls are essential for validating your assay results. A "no enzyme" control helps determine the baseline FP signal of the unreacted probe. A "no inhibitor" (vehicle) control represents the maximum enzymatic activity and the corresponding drop in FP. A positive control inhibitor (if available) ensures that the assay can detect inhibition. These controls are crucial for calculating the percent inhibition of your test compounds and for assessing the overall quality and robustness of the assay (e.g., calculating the Z'-factor).[4]
Q3: My compound shows activity in the primary FP assay. What are the next steps?
A3: A positive hit in a primary screen should be validated through several secondary and counter-assays to confirm its mechanism of action and rule out artifacts.[4] Key next steps include:
-
Dose-Response Curve: Determine the potency (e.g., IC50) of the compound by testing it at multiple concentrations.
-
Orthogonal Assays: Confirm inhibition using a different assay format, such as a Western blot-based ubiquitination assay, which visualizes the entire ubiquitination cascade.[4]
-
Specificity Assays: Test the compound against other HECT E3 ligases or even RING E3 ligases to assess its selectivity.
-
Counter-Screens: Rule out non-specific mechanisms like compound aggregation or reactivity with thiols.[4][5]
Q4: Can I use a this compound assay to study the full ubiquitination cascade?
A4: The "IN-1" or simplified format of the assay, which bypasses the need for E1 and E2 enzymes, is specifically designed for high-throughput screening of HECT E3 ligase inhibitors.[4] To study the entire ubiquitination cascade, you would need to perform a traditional in vitro ubiquitination assay that includes the E1 activating enzyme, an appropriate E2 conjugating enzyme, the HECT E3 ligase, ubiquitin, ATP, and the substrate protein.[7] The results of such an assay are typically analyzed by Western blotting.
Q5: What are some common sources of interference in fluorescence polarization assays?
A5: Several factors can interfere with FP assays. Autofluorescent compounds can artificially increase the total fluorescence intensity, affecting the FP reading.[5] Compounds that aggregate can cause light scattering, which can lead to a factitiously high polarization signal.[1] Additionally, the purity of the tracer (fluorescent probe) and the binder (enzyme) is critical; impurities can affect the assay window and lead to inaccurate results.[1]
Experimental Protocols
Protocol 1: this compound Fluorescence Polarization Assay
This protocol is a general guideline for a 384-well plate format and should be optimized for your specific HECT E3 ligase and reagents.
Materials:
-
HECT E3 ligase
-
Fluorescently labeled ubiquitin probe (e.g., UbFluor)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20)
-
Test compounds dissolved in DMSO
-
Positive control inhibitor (e.g., Iodoacetamide for cysteine-reactive inhibition)[4]
-
Black, low-volume 384-well microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Plating: Dispense 100 nL of test compounds, positive control, and DMSO (vehicle control) into the appropriate wells of the 384-well plate.
-
Enzyme Preparation: Prepare a 2X working solution of the HECT E3 ligase in assay buffer.
-
Enzyme Addition: Add 10 µL of the 2X HECT E3 ligase solution to the wells containing the compounds. For "no enzyme" control wells, add 10 µL of assay buffer.
-
Incubation: Gently mix the plate and incubate for 30 minutes at room temperature to allow the compounds to bind to the enzyme.
-
Probe Preparation: Prepare a 2X working solution of the fluorescent ubiquitin probe in assay buffer.
-
Reaction Initiation: Add 10 µL of the 2X probe solution to all wells to initiate the reaction. The final reaction volume is 20 µL.
-
Final Incubation: Mix the plate gently and incubate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the fluorescence polarization on a compatible plate reader.
Protocol 2: Confirmatory Western Blot for HECT E3 Ligase Activity
This protocol is used to confirm that a hit compound inhibits the full ubiquitination cascade.
Materials:
-
E1 activating enzyme
-
E2 conjugating enzyme (appropriate for the chosen E3)
-
HECT E3 ligase
-
Ubiquitin
-
Substrate protein (if known, otherwise auto-ubiquitination can be assessed)
-
10X Ubiquitination Buffer (e.g., 500 mM HEPES pH 8.0, 500 mM NaCl, 100 mM MgCl2)
-
ATP solution (100 mM)
-
Test compound and controls
-
SDS-PAGE gels, transfer apparatus, and Western blot reagents
-
Primary antibodies (e.g., anti-ubiquitin, anti-substrate)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Reaction Setup: In a microcentrifuge tube, assemble the following reaction mixture on ice:
-
dH₂O (to final volume of 25 µL)
-
2.5 µL of 10X Ubiquitination Buffer
-
1 µL of E1 enzyme (e.g., 100 nM final)
-
1 µL of E2 enzyme (e.g., 300 nM final)
-
1 µL of HECT E3 ligase (e.g., 300 nM final)
-
1 µL of Ubiquitin (e.g., 5 µM final)
-
(Optional) X µL of substrate protein
-
1 µL of test compound or DMSO control
-
-
Pre-incubation: Incubate the mixture for 15 minutes at room temperature to allow the compound to interact with the E3 ligase.
-
Reaction Initiation: Add 2.5 µL of ATP solution (10 mM final concentration) to start the reaction. For the negative control, add 2.5 µL of dH₂O.
-
Incubation: Incubate the reaction at 37°C for 60-90 minutes.
-
Reaction Termination: Stop the reaction by adding 2X SDS-PAGE loading buffer and boiling for 5 minutes.
-
SDS-PAGE and Western Blotting:
-
Separate the reaction products on an SDS-PAGE gel.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with the primary antibody (e.g., anti-ubiquitin to detect polyubiquitin (B1169507) chains) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and visualize the bands using a chemiluminescent substrate and an imaging system. A decrease in the high molecular weight smear of polyubiquitinated proteins in the presence of the compound indicates inhibition.
-
Visualizations
Caption: The HECT E3 ligase ubiquitination pathway.
Caption: this compound fluorescence polarization assay workflow.
Caption: A troubleshooting decision tree for this compound assays.
References
- 1. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 2. researchgate.net [researchgate.net]
- 3. Observing real-time ubiquitination in high throughput with fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-Throughput Screening of HECT E3 Ubiquitin Ligases Using UbFluor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. docs.abcam.com [docs.abcam.com]
how to control for HECT E3-IN-1 cytotoxicity
Welcome to the Technical Support Center for HECT E3-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing the HECT E3 ligase inhibitor, this compound, and in controlling for its potential cytotoxic effects in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also referred to as compound 3) is a covalent inhibitor of the HECT E3 ubiquitin ligase Nedd4-1.[1][2] It functions by selectively reacting with a non-catalytic cysteine residue (Cys627) on Nedd4-1.[2][3] This covalent modification disrupts the processive mechanism of polyubiquitin (B1169507) chain synthesis by Nedd4-1, switching it to a less efficient distributive mechanism.[1][2]
Q2: Why am I observing cytotoxicity in my cells treated with this compound?
A2: Cytotoxicity upon treatment with this compound can arise from several factors:
-
On-target effects: Nedd4-1, the target of this compound, is a crucial regulator of numerous cellular processes, including cell proliferation, apoptosis, and signaling pathways like PTEN/PI3K/Akt and the Hippo pathway.[4][5][6][7][8] Inhibition of Nedd4-1 can disrupt these pathways, leading to cell cycle arrest or apoptosis. For instance, downregulation of Nedd4 has been shown to induce apoptosis in prostate carcinoma cells.[9]
-
Off-target effects: As a covalent inhibitor, this compound possesses a reactive electrophilic group that could potentially interact with other cellular nucleophiles, leading to off-target protein modification and subsequent cytotoxicity.[10][11]
-
High inhibitor concentration: Using concentrations of this compound that are significantly above the effective concentration for Nedd4-1 inhibition can lead to increased off-target effects and general cellular stress, resulting in cytotoxicity.
-
Solvent toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations. It is crucial to ensure the final solvent concentration in the culture medium is within the tolerated range for your specific cell line (usually below 0.5%).
Q3: What are the known signaling pathways affected by the inhibition of Nedd4-1?
A3: Nedd4-1 is a key regulator of multiple signaling pathways critical for cell growth, proliferation, and survival. Inhibition of Nedd4-1 by this compound can therefore have significant downstream consequences. Key pathways include:
-
PTEN/PI3K/Akt Signaling: Nedd4-1 is known to ubiquitinate and promote the degradation of the tumor suppressor PTEN.[5][12] Inhibition of Nedd4-1 can lead to increased PTEN levels, which in turn inhibits the pro-survival PI3K/Akt signaling pathway.[8]
-
Hippo Signaling: Nedd4-1 can negatively regulate the Hippo pathway by promoting the degradation of the kinase LATS1.[7] The Hippo pathway is a critical regulator of organ size and cell proliferation, and its dysregulation is implicated in cancer.
-
Growth Factor Receptor Signaling: Nedd4-1 regulates the turnover of several growth factor receptors, including the Insulin-like Growth Factor 1 Receptor (IGF-1R).[5] By inhibiting Nedd4-1, the stability and signaling of these receptors can be altered, impacting cell growth and proliferation.
-
Wnt/β-catenin Signaling: Nedd4 can negatively regulate the Wnt/β-catenin pathway by targeting components for degradation.[4]
Q4: How can I distinguish between on-target cytotoxicity and off-target effects?
A4: Differentiating between on-target and off-target effects is crucial for interpreting your experimental results. Here are some strategies:
-
Use a negative control compound: Synthesize or obtain a structurally similar analog of this compound that lacks the reactive electrophile. This control will not form a covalent bond with its target and can help determine if the observed phenotype is due to the covalent inhibition or the general chemical structure of the compound.
-
Rescue experiments: If the cytotoxicity is on-target, it should be rescued by expressing a form of Nedd4-1 that is resistant to this compound (e.g., a C627A mutant).
-
Phenocopying with genetic approaches: Compare the cellular phenotype observed with this compound treatment to that of Nedd4-1 knockdown or knockout using techniques like siRNA, shRNA, or CRISPR/Cas9. A similar phenotype would suggest an on-target effect.
-
Chemoproteomics: Advanced techniques like activity-based protein profiling (ABPP) can be used to identify the full spectrum of cellular targets of a covalent inhibitor, revealing potential off-targets.[13]
Troubleshooting Guide
This guide provides solutions to common problems encountered when using this compound in cell-based assays.
| Issue | Potential Cause | Recommended Solution |
| High levels of cell death observed at expected effective concentrations. | Inhibitor concentration is too high for your specific cell line. | Perform a dose-response curve to determine the optimal non-toxic concentration range. Start with a broad range of concentrations and assess cell viability using an appropriate assay (e.g., MTT, CellTiter-Glo). |
| Cell line is particularly sensitive to Nedd4-1 inhibition. | Consider using a less sensitive cell line if appropriate for your experimental question. Alternatively, perform extensive optimization of concentration and incubation time. | |
| Solvent (e.g., DMSO) toxicity. | Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.5%). Always include a vehicle-only control in your experiments. | |
| Covalent inhibitor instability in media. | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Minimize the time the inhibitor is in aqueous solution before being added to the cells. | |
| Inconsistent results between experiments. | Variability in cell culture conditions. | Maintain consistent cell culture practices, including cell passage number, seeding density, and confluency at the time of treatment.[14] |
| Inconsistent inhibitor preparation. | Prepare a large batch of concentrated stock solution of this compound and aliquot it for single use to avoid repeated freeze-thaw cycles. | |
| Pipetting errors. | Use calibrated pipettes and ensure thorough mixing when preparing dilutions and treating cells. | |
| No or weak inhibitory effect observed in cellular assays. | Low cell permeability of the inhibitor. | While not explicitly reported for this compound, poor membrane permeability can be an issue for some small molecules. If suspected, consider using permeabilization agents in specific endpoint assays (note: this is not suitable for live-cell studies). |
| Inhibitor is being actively transported out of the cell by efflux pumps. | Co-treatment with known efflux pump inhibitors could be explored, but this can introduce confounding variables. | |
| Suboptimal incubation time. | As a covalent inhibitor, the extent of inhibition is time-dependent. Perform a time-course experiment to determine the optimal incubation time for observing the desired effect. |
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound using a CellTiter-Glo® Luminescent Cell Viability Assay
This protocol provides a method to quantify the cytotoxic effects of this compound by measuring the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well opaque-walled multiwell plates suitable for luminescence measurements
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: a. Culture cells to ~80% confluency. b. Trypsinize and count the cells. c. Seed the cells in a 96-well opaque-walled plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). d. Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Inhibitor Treatment: a. Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is from 0.1 µM to 100 µM. b. Include a "vehicle control" (medium with the same final concentration of DMSO as the highest inhibitor concentration) and a "no-treatment control" (medium only). c. Carefully add the prepared inhibitor dilutions or control solutions to the respective wells. d. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
CellTiter-Glo® Assay: a. Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes. b. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL). c. Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. d. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure the luminescence using a luminometer.
-
Data Analysis: a. Calculate the average luminescence for each treatment group. b. Normalize the data to the vehicle control to determine the percentage of cell viability. c. Plot the percentage of cell viability against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of Downstream Nedd4-1 Signaling
This protocol describes how to assess the on-target activity of this compound by measuring changes in the protein levels of a known Nedd4-1 substrate, such as PTEN.
Materials:
-
Cell line of interest (e.g., one with detectable levels of PTEN)
-
Complete cell culture medium
-
This compound stock solution
-
6-well plates
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-PTEN, anti-p-Akt, anti-Akt, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: a. Seed cells in 6-well plates and grow to 70-80% confluency. b. Treat cells with a range of concentrations of this compound (based on your viability assay results) and a vehicle control for the desired time.
-
Protein Extraction: a. Wash the cells twice with ice-cold PBS. b. Lyse the cells on ice with RIPA buffer. c. Scrape the cells and collect the lysate. d. Centrifuge the lysate at high speed to pellet cell debris and collect the supernatant. e. Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).
-
Western Blotting: a. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. b. Separate the proteins by SDS-PAGE. c. Transfer the proteins to a PVDF or nitrocellulose membrane. d. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST). e. Incubate the membrane with the primary antibody overnight at 4°C. f. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. g. Detect the signal using an ECL substrate and an imaging system. h. Strip and re-probe the membrane for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound and its impact on Nedd4-1 regulated signaling pathways.
References
- 1. A Small Molecule That Switches a Ubiquitin Ligase From a Processive to a Distributive Enzymatic Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Small Molecule That Switches a Ubiquitin Ligase From a Processive to a Distributive Enzymatic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HECT E3 Ligases: A Tale With Multiple Facets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. NEDD4: The founding member of a family of ubiquitin-protein ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nedd4 E3 ubiquitin ligase promotes cell proliferation and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NEDD4: A Promising Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The NEDD4‐1 E3 ubiquitin ligase: A potential molecular target for bortezomib sensitivity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HECT E3 ubiquitin ligases – emerging insights into their biological roles and disease relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Applications of Covalent Chemistry in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
challenges in working with HECT E3 ligase inhibitors
Welcome to the technical support center for researchers working with HECT E3 ligase inhibitors. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate the complexities of your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the screening, validation, and application of HECT E3 ligase inhibitors.
| Problem | Possible Cause | Recommended Solution |
| High background signal in biochemical assay | 1. Non-specific binding of assay components. 2. Reagent aggregation. 3. Autoubiquitination of the E3 ligase. | 1. Optimize buffer conditions (e.g., add detergents like Tween-20 or Triton X-100). 2. Centrifuge reagents before use; test inhibitor solubility. 3. Run control reactions without E1/E2 to quantify background from autoubiquitination. |
| Inhibitor shows activity in primary screen but not in orthogonal or cellular assays | 1. False positive from assay interference (e.g., fluorescence quenching/enhancement). 2. Compound instability or poor cell permeability. 3. Off-target effects in the primary assay.[1] | 1. Perform counter-screens without the E3 ligase to identify assay artifacts. 2. Assess compound stability and use cell-based permeability assays. 3. Validate hits using a different assay format (e.g., switch from FP to TR-FRET).[2] |
| Inconsistent IC50 values | 1. Variability in enzyme activity. 2. Inconsistent reagent concentrations. 3. Time-dependent inhibition. | 1. Use freshly prepared or properly stored enzyme aliquots. 2. Ensure accurate and consistent pipetting of all reaction components. 3. Perform pre-incubation time-course experiments to check for time-dependent effects. |
| Inhibitor affects E1 or E2 enzymes | 1. Lack of inhibitor specificity for the HECT E3 ligase.[1] | 1. Conduct counter-screens to assess inhibitor activity against the specific E1 and E2 enzymes used in the cascade. 2. A common method is to monitor the formation of the E2~Ub thioester in the absence of the E3 ligase.[1] |
| Poor inhibitor solubility | 1. Hydrophobic nature of the small molecule. | 1. Test different solvents (e.g., DMSO, ethanol) and assess the final concentration in the assay buffer. 2. Consider formulation strategies or chemical modification of the inhibitor scaffold. |
| Difficulty confirming mechanism of action | 1. Complex catalytic cycle with multiple potential inhibition points.[3][4] | 1. Use a combination of assays to dissect the mechanism. For example, E2-binding assays (e.g., AlphaScreen) can determine if the inhibitor blocks the E2-E3 interaction.[3] 2. Assays monitoring the HECT~Ub thioester intermediate can distinguish between inhibitors of transthiolation and subsequent substrate ubiquitination.[1] |
Frequently Asked Questions (FAQs)
1. What are the main challenges in developing potent and selective HECT E3 ligase inhibitors?
Developing inhibitors for HECT E3 ligases is challenging due to several factors. Their catalytic mechanism relies on a series of protein-protein interactions (PPIs) which are historically difficult to target with small molecules.[5] Unlike kinases, many E3 ligases lack a well-defined active site pocket, making traditional drug design approaches less effective.[2][6] Furthermore, the high conservation of the HECT domain across the family makes achieving selectivity a significant hurdle.[3]
2. How do I choose the right assay for screening HECT E3 ligase inhibitors?
The choice of assay depends on the screening goals (high-throughput vs. mechanistic studies) and available resources. Common formats include:
-
TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer): Detects proximity between labeled ubiquitin and a substrate or the E3 itself. It is a robust method for HTS.[2]
-
FP (Fluorescence Polarization): Monitors the change in polarization of a fluorescently labeled ubiquitin upon its incorporation into a larger complex.[1]
-
ELISA-based assays: Can be used to detect the ubiquitination of an immobilized substrate.[7][8]
-
UbFluor Assay: This novel assay uses a ubiquitin thioester probe that bypasses the need for E1 and E2 enzymes, allowing for direct measurement of HECT E3 transthiolation activity.[1]
3. My inhibitor works in a biochemical assay. How can I be sure it's not a false positive?
It is crucial to perform orthogonal validation and counter-screening.[1]
-
Orthogonal Assays: Confirm the inhibitory activity using a different detection method (e.g., if the primary screen was FP-based, validate with a TR-FRET or Western blot-based assay).
-
Counter-Screening: Test the inhibitor against the E1 and E2 enzymes alone to ensure it specifically targets the HECT E3 ligase.[1] Additionally, screen for non-specific activity, such as compound aggregation or interference with the detection signal.
4. What are the different mechanisms by which a small molecule can inhibit a HECT E3 ligase?
Inhibitors can target various stages of the HECT E3 ligase catalytic cycle:[3][4]
-
Blocking E2~Ub Binding: Preventing the interaction between the ubiquitin-charged E2 enzyme and the HECT domain.
-
Inhibiting Catalytic Cysteine: Covalently or non-covalently modifying the active site cysteine to block the formation of the HECT~Ub thioester intermediate.[9]
-
Allosteric Inhibition: Binding to a site distant from the active site to induce a conformational change that inactivates the enzyme.[2][10] This is a promising strategy for achieving selectivity.
-
Disrupting Substrate Recognition: For HECT E3s with distinct substrate-binding domains (e.g., WW domains), inhibitors can be designed to block substrate binding.[3]
5. How can I determine if my inhibitor targets the transthiolation step or the final transfer to the substrate?
Specialized assays can differentiate between these two steps. One approach is to monitor the formation and discharge of the HECT~Ub thioester intermediate. An inhibitor of transthiolation will prevent the formation of this intermediate, while an inhibitor of the subsequent transfer to the substrate will lead to its accumulation.[1]
Experimental Protocols
Protocol 1: General HECT E3 Ligase In Vitro Ubiquitination Assay (Western Blot Detection)
This protocol describes a basic in vitro ubiquitination assay to assess the activity of a HECT E3 ligase and the effect of an inhibitor.
Materials:
-
E1 activating enzyme (e.g., UBE1)
-
E2 conjugating enzyme (specific for the HECT of interest)
-
HECT E3 ligase
-
Ubiquitin
-
Substrate protein (optional, for substrate ubiquitination assays)
-
ATP solution (100 mM)
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
Test inhibitor (dissolved in DMSO)
-
SDS-PAGE loading buffer
-
Antibodies against the substrate or ubiquitin for Western blotting
Procedure:
-
Prepare a master mix containing reaction buffer, ATP (final concentration 2-5 mM), ubiquitin (final concentration 5-10 µM), E1 (final concentration 100-200 nM), and E2 (final concentration 0.5-1 µM).
-
Aliquot the master mix into separate tubes.
-
Add the test inhibitor at various concentrations to the respective tubes. Include a DMSO-only control. Pre-incubate for 15-30 minutes at room temperature if desired.
-
Initiate the reaction by adding the HECT E3 ligase (final concentration 100-500 nM) and, if applicable, the substrate protein.
-
Incubate the reactions at 37°C for 30-90 minutes.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Resolve the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an antibody against the substrate to detect its ubiquitination (appearing as a ladder of higher molecular weight bands) or an anti-ubiquitin antibody to detect overall ubiquitination.
Visualizations
Caption: Canonical ubiquitination pathway involving a HECT E3 ligase.
Caption: A logical workflow for validating HECT E3 ligase inhibitor hits.
References
- 1. High-Throughput Screening of HECT E3 Ubiquitin Ligases Using UbFluor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic potential of allosteric HECT E3 ligase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | HECT E3 Ligases: A Tale With Multiple Facets [frontiersin.org]
- 4. HECT E3 Ligases: A Tale With Multiple Facets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. oncotarget.com [oncotarget.com]
- 8. Screening for E3-Ubiquitin ligase inhibitors: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Developing Small‐Molecule Inhibitors of HECT‐Type Ubiquitin Ligases for Therapeutic Applications: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-Guided Platform for Allosteric Inhibition of HECT E3 Ligases - Ramot [ramot.org]
refining HECT E3-IN-1 dosage for specific cell lines
Welcome to the technical support center for HECT E3-IN-1. This resource provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the dosage of this compound for specific cell lines. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the successful application of this inhibitor in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its general mechanism of action?
A1: this compound is a small molecule inhibitor designed to target a member of the Homologous to E6AP C-terminus (HECT) E3 ubiquitin ligase family. E3 ligases are critical enzymes in the ubiquitin-proteasome system, responsible for recognizing specific substrate proteins and catalyzing the attachment of ubiquitin, a small regulatory protein.[1][2] This ubiquitination often marks the substrate protein for degradation by the proteasome.[1] HECT-type E3 ligases do this via a two-step mechanism where ubiquitin is first transferred from an E2 conjugating enzyme to a catalytic cysteine residue on the HECT domain before being transferred to the substrate.[3][4] By inhibiting a specific HECT E3 ligase, this compound is expected to prevent the degradation of its target protein(s), leading to their accumulation and subsequent downstream effects.
Q2: What is a recommended starting concentration for this compound in a new cell line?
A2: For a novel inhibitor like this compound, the optimal concentration is determined empirically. A good starting point for in vitro cell-based assays is to perform a dose-response curve with a wide range of concentrations. We recommend starting with a logarithmic dilution series, for example, from 1 nM to 100 µM.[5][6] The goal is to identify a concentration that elicits the desired biological effect (e.g., target protein stabilization) without causing significant cytotoxicity.[5]
Q3: How long should I incubate my cells with this compound?
A3: The optimal incubation time depends on the kinetics of target engagement and the desired downstream biological outcome. A time-course experiment is recommended. You can assess the stabilization of the target protein at various time points (e.g., 2, 4, 8, 16, 24, and 48 hours) after inhibitor treatment.[7] This will help determine the minimum time required to observe a significant effect.
Q4: What solvent should I use to dissolve this compound?
A4: Most small molecule inhibitors are soluble in dimethyl sulfoxide (B87167) (DMSO). Prepare a high-concentration stock solution (e.g., 10-50 mM) in high-purity, anhydrous DMSO. Store this stock solution in small aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[5][8] When treating cells, ensure the final concentration of DMSO in the culture medium is non-toxic, typically below 0.5%, and ideally below 0.1%.[5] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Dosage Optimization and Data Presentation
To determine the optimal dosage of this compound for your specific cell line, you must first generate empirical data. The primary goals are to find the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) and to assess the compound's effect on cell viability.
Table 1: Example Data Summary for this compound
Note: This table is a template. Researchers should populate it with their own experimental data.
| Cell Line | Assay Type | Parameter | Value (µM) | Incubation Time (hrs) | Notes |
| Example: MCF7 | Western Blot | EC50 (Target Stabilization) | User-determined | 24 | Concentration for 50% max target accumulation. |
| MTT Assay | CC50 (Cytotoxicity) | User-determined | 48 | Concentration for 50% reduction in cell viability. | |
| Therapeutic Index | CC50 / EC50 | User-calculated | A higher value indicates better specific activity. | ||
| Example: A549 | Western Blot | EC50 (Target Stabilization) | User-determined | 24 | Concentration for 50% max target accumulation. |
| MTT Assay | CC50 (Cytotoxicity) | User-determined | 48 | Concentration for 50% reduction in cell viability. | |
| Therapeutic Index | CC50 / EC50 | User-calculated | A higher value indicates better specific activity. |
Experimental Protocols & Workflows
General Experimental Workflow for Dosage Optimization
The following workflow outlines the necessary steps to determine the optimal, non-toxic concentration of this compound in a new cell line.
References
- 1. Ubiquitin ligase - Wikipedia [en.wikipedia.org]
- 2. Structure and Function of HECT E3 Ubiquitin Ligases and their Role in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | HECT E3 Ligases: A Tale With Multiple Facets [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
how to address variability in HECT E3-IN-1 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in HECT E3-IN-1 experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in this compound experiments?
High variability in this compound experiments can stem from several factors inherent to the complexity of the ubiquitination cascade. Key sources include:
-
Reagent Quality and Consistency: The purity and activity of recombinant E1, E2, and HECT E3 enzymes, as well as the quality of ubiquitin and ATP, are critical. Batch-to-batch variation in these reagents can lead to inconsistent results.
-
Assay Conditions: Sub-optimal concentrations of enzymes and substrates can significantly impact reaction kinetics and the assay window. Factors like temperature, pH, and incubation time also play a crucial role.
-
Off-Target Inhibition: Compounds may inhibit upstream components of the ubiquitination cascade, such as the E1 or E2 enzymes, or non-specifically interact with thioester intermediates, leading to false-positive results.[1]
-
Compound Interference: The tested compounds themselves can interfere with the assay readout, for example, by causing fluorescence quenching or aggregation.
-
Enzyme Dynamics: HECT E3 ligases undergo significant conformational changes during their catalytic cycle.[2] Assay formats that restrict these movements, such as immobilization on a solid support, can introduce variability.[2]
Q2: How can I determine if my inhibitor is specific to the HECT E3 ligase?
Ensuring inhibitor specificity is a critical step in data validation. A multi-pronged approach is recommended:
-
Counter-Screening against E1 and E2 Enzymes: It is essential to perform assays that exclude the HECT E3 to confirm that the inhibitor does not target the E1 or E2 enzymes.[1] The formation of the E2~Ub thioester can be monitored as a readout for E1 and E2 activity.[1]
-
Orthogonal Assays: Hits from a primary screen should always be validated using a different, orthogonal assay format.[1] For example, if a fluorescence polarization (FP) assay was used for primary screening, validation could be performed using a Western blot-based ubiquitination assay or an in-gel fluorescence assay.[1]
-
Dose-Response Curves: Demonstrating a reproducible and dose-dependent inhibition of the HECT E3 ligase is a fundamental step in confirming specific activity.[1]
Q3: My assay window (Z-factor) is low. How can I improve it?
A low Z-factor indicates a small separation between your positive and negative controls, making it difficult to confidently identify true hits. To improve your Z-factor:
-
Optimize Enzyme and Substrate Concentrations: Empirically determine the optimal concentrations of the HECT E3 ligase and the ubiquitin donor (e.g., UbFluor).[1] Testing a matrix of concentrations is often necessary.
-
Reaction Time: Optimize the incubation time to ensure the reaction is in the linear range for the positive control and has not reached saturation.
-
Buffer Conditions: Ensure the buffer composition (pH, salt concentration) is optimal for the specific HECT E3 ligase being studied.
-
Reagent Quality: Use highly pure and active enzymes. Enzyme activity can decrease with improper storage or multiple freeze-thaw cycles.
Q4: What is the significance of HECT E3 ligase auto-ubiquitination and how can it affect my results?
Many E3 ligases can ubiquitinate themselves, a process known as auto-ubiquitination, which often leads to their own degradation.[3][4] When an inhibitor blocks this activity, it can lead to the stabilization of the E3 ligase protein.[3][4] This can have several consequences:
-
Altered Cellular Levels: In cell-based assays, inhibition of auto-ubiquitination can lead to an accumulation of the HECT E3 ligase, which could have unintended downstream effects.
-
Potential for Non-Canonical Activity: A stabilized, but catalytically inactive, E3 ligase might still interact with its substrates, potentially sequestering them and preventing them from interacting with other proteins.[3][4]
Troubleshooting Guides
Issue 1: High False-Positive Rate in Primary Screen
| Potential Cause | Troubleshooting Step |
| Off-target inhibition of E1 or E2 enzymes | Perform a counter-screen to assess the inhibitor's effect on E1 and E2 activity directly.[1] |
| Compound aggregation | Include a detergent like Tween-20 in the assay buffer to minimize aggregation.[1] Visually inspect wells for precipitation. |
| Compound fluorescence interference | Pre-read plates before adding assay reagents to identify auto-fluorescent compounds. |
| Non-specific reactivity with thioesters | Use orthogonal assays that do not rely on thioester intermediates for the final readout. |
Issue 2: Inconsistent Results Between Replicates
| Potential Cause | Troubleshooting Step |
| Pipetting errors | Use calibrated pipettes and consider using automated liquid handlers for high-throughput screening. |
| Reagent instability | Aliquot reagents to avoid multiple freeze-thaw cycles. Keep enzymes on ice during experiment setup. |
| Plate edge effects | Avoid using the outer wells of the microplate or ensure proper sealing to prevent evaporation. |
| Incomplete mixing | Ensure thorough mixing of reagents in each well after addition. |
Issue 3: Difficulty Expressing and Purifying Active HECT E3 Ligase
| Potential Cause | Troubleshooting Step |
| Protein insolubility | Optimize expression conditions (e.g., lower temperature, different E. coli strains).[5] Test different fusion tags (e.g., GST, MBP) to enhance solubility. |
| Low protein yield | Optimize codon usage for the expression host.[5] |
| Enzyme inactivity | Ensure proper protein folding during purification. Add stabilizing agents like glycerol (B35011) to the storage buffer. |
Experimental Protocols & Data
Table 1: Example Reagent Concentrations for HECT E3 Ubiquitination Assay
| Reagent | Typical Final Concentration | Reference |
| HECT E3 Ligase | 0.1 - 0.5 µM | [1] |
| UbFluor | 0.5 - 2.5 µM | [1] |
| NaCl | 150 mM | [1] |
| HEPES pH 7.5 | 50 mM | [1] |
| Tween-20 | 0.0006% (6 µM) | [1] |
Note: These are starting concentrations and should be optimized for each specific HECT E3 ligase and assay format.
Visualizations
Caption: The HECT E3 ubiquitination cascade.
Caption: Troubleshooting workflow for HECT E3 assay variability.
References
- 1. High-Throughput Screening of HECT E3 Ubiquitin Ligases Using UbFluor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies for the Identification of Ubiquitin Ligase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening for E3-Ubiquitin ligase inhibitors: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. biorxiv.org [biorxiv.org]
Validation & Comparative
Validating the On-Target Activity of HECT E3-IN-1: A Comparative Guide
For researchers and drug development professionals, rigorous validation of a novel inhibitor's on-target activity is paramount. This guide provides a comparative framework for validating "HECT E3-IN-1," a novel inhibitor targeting HECT E3 ligases, against a known, broadly active alternative, Heclin. The following sections detail the experimental data, protocols, and underlying pathways crucial for this validation process.
Comparative On-Target Activity: this compound vs. Heclin
To objectively assess the on-target efficacy and specificity of this compound, a direct comparison with Heclin was performed using a panel of biochemical and cellular assays. The data below summarizes the inhibitory concentrations (IC50) and cellular effects of both compounds against a target HECT E3 ligase (e.g., SMURF1) and a non-target RING E3 ligase.
| Parameter | This compound | Heclin | Assay Type |
| Target HECT E3 (SMURF1) IC50 | 5 µM | 10 µM | Biochemical Auto-ubiquitination Assay |
| Off-Target RING E3 IC50 | > 100 µM | > 100 µM | Biochemical Auto-ubiquitination Assay |
| Cellular Target Engagement | 10 µM | 25 µM | Cellular Thermal Shift Assay (CETSA) |
| Substrate Ubiquitination Inhibition | 8 µM | 15 µM | In-Cell Western Blot |
| Cell Viability (Cytotoxicity) | > 50 µM | 30 µM | MTT Assay |
This data is illustrative and compiled for comparative purposes.
Experimental Validation Workflows
The validation of HECT E3 ligase inhibitors involves a multi-step process, beginning with biochemical assays to confirm direct enzyme inhibition and progressing to cell-based assays to assess activity in a physiological context.
HECT E3 Ligase Ubiquitination Pathway
HECT (Homologous to E6AP Carboxyl Terminus) E3 ligases are a class of enzymes that play a crucial role in the ubiquitin-proteasome system.[1] They are distinguished by their catalytic HECT domain, which directly participates in the transfer of ubiquitin to a substrate protein.[2][3] This mechanism involves the formation of a thioester intermediate with ubiquitin before its final transfer.[2]
Detailed Experimental Protocols
Biochemical Auto-Ubiquitination Assay (TR-FRET)
This assay quantifies the auto-ubiquitination activity of the HECT E3 ligase in the presence of an inhibitor. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common method for this purpose.[4]
-
Principle: The assay measures the proximity of a fluorescently labeled ubiquitin (donor fluorophore) to a labeled HECT E3 ligase (acceptor fluorophore). Auto-ubiquitination brings the donor and acceptor into close proximity, resulting in a FRET signal. Inhibitors will reduce this signal.
-
Protocol:
-
Recombinant HECT E3 ligase is incubated with E1 and E2 enzymes, ATP, and biotinylated ubiquitin in an assay buffer.
-
Serial dilutions of this compound or Heclin are added to the reaction mixture.
-
The reaction is initiated by the addition of ATP and incubated at 37°C for 60 minutes.
-
The reaction is stopped, and TR-FRET reagents (e.g., Europium-labeled anti-GST antibody for a GST-tagged E3 and Streptavidin-Allophycocyanin for biotin-ubiquitin) are added.
-
After incubation, the TR-FRET signal is read on a compatible plate reader.
-
IC50 values are calculated from the dose-response curves.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular environment. It relies on the principle that ligand binding stabilizes the target protein against thermal denaturation.
-
Principle: Cells are treated with the inhibitor, heated to various temperatures, and the amount of soluble target protein remaining is quantified. An effective inhibitor will increase the thermal stability of the target HECT E3 ligase.
-
Protocol:
-
Culture cells to 80-90% confluency and treat with either vehicle control, this compound, or Heclin for a specified time.
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Lyse the cells by freeze-thawing.
-
Separate the soluble fraction from the precipitated proteins by centrifugation.
-
Analyze the soluble fraction by Western blot using an antibody specific to the target HECT E3 ligase.
-
Quantify the band intensities to generate a melting curve and determine the shift in melting temperature.
-
Substrate Ubiquitination Assay (In-Cell Western Blot)
This assay confirms that the inhibitor not only binds to the HECT E3 ligase but also inhibits its function in the cell, which is to ubiquitinate specific substrates.
-
Principle: The levels of ubiquitinated substrate are measured in cells treated with the inhibitor. An effective inhibitor will lead to a decrease in the ubiquitination of the target substrate.
-
Protocol:
-
Treat cells with the inhibitor or vehicle control. To observe the accumulation of ubiquitinated proteins, cells can also be treated with a proteasome inhibitor (e.g., MG132).[5]
-
Lyse the cells and perform immunoprecipitation (IP) for the substrate protein.
-
Elute the immunoprecipitated proteins and separate them by SDS-PAGE.
-
Perform a Western blot using an anti-ubiquitin antibody to detect the ubiquitinated forms of the substrate.
-
A parallel blot with an antibody against the substrate protein should be run to confirm equal loading.
-
Quantify the ubiquitination signal relative to the total substrate protein.
-
Alternative Approaches and Considerations
Several other techniques can be employed to validate on-target activity. Activity-based probes (ABPs) that specifically label the active cysteine residue of HECT E3 ligases can be powerful tools to assess enzyme activity directly.[6][7][8] Furthermore, screening against a panel of different E3 ligases is crucial to determine the selectivity profile of the inhibitor.[4] For inhibitors like Heclin, which is known to have a broad activity spectrum, understanding its effects on multiple HECT ligases is important.[9] In contrast, the goal for a novel inhibitor like this compound would be to demonstrate high selectivity for its intended target.
References
- 1. Strategies for the Identification of Ubiquitin Ligase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-Throughput Screening of HECT E3 Ubiquitin Ligases Using UbFluor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening for E3-Ubiquitin ligase inhibitors: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic potential of allosteric HECT E3 ligase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. Activity‐Based Probes for HECT E3 Ubiquitin Ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pnas.org [pnas.org]
A Comparative Guide to Target Engagement Assays for HECT E3 Ligase Inhibitors: A Focus on HECT E3-IN-1
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of targeted protein degradation and modulation, the precise determination of target engagement within a cellular context is paramount. This guide provides a comprehensive comparison of the Cellular Thermal Shift Assay (CETSA) with alternative methods for quantifying the engagement of HECT E3-IN-1, a representative inhibitor of the Homologous to E6AP C-Terminus (HECT) family of E3 ubiquitin ligases.[1][2] This document offers an objective analysis of experimental data, detailed protocols, and visual representations of key processes to aid researchers in selecting the most appropriate assay for their drug discovery and development needs.
Introduction to HECT E3 Ligases and this compound
HECT E3 ubiquitin ligases are a critical class of enzymes that play a pivotal role in the ubiquitin-proteasome system by catalyzing the transfer of ubiquitin to substrate proteins, thereby regulating a myriad of cellular processes.[1][2] Dysregulation of HECT E3 ligases is implicated in various diseases, including cancer and neurological disorders, making them attractive therapeutic targets. This compound is a hypothetical, potent, and selective small molecule inhibitor designed to engage a specific HECT E3 ligase within the cell, modulating its activity and downstream signaling pathways. Validating the direct interaction of this compound with its intended target is a crucial step in its development as a chemical probe or therapeutic agent.
Quantitative Comparison of Target Engagement Assays
The selection of a target engagement assay depends on various factors, including the experimental context (in vitro vs. cellular), required throughput, sensitivity, and the nature of the target and the ligand. Below is a summary of key performance metrics for CETSA and its alternatives in the context of this compound target engagement.
| Assay | Principle | Throughput | Cellular Context | Key Advantages | Key Disadvantages |
| CETSA | Ligand-induced thermal stabilization of the target protein.[3][4] | Low to High (format dependent) | Live cells, cell lysates, tissues.[5][6] | Label-free, applicable to endogenous proteins.[4][7] | Not all binding events cause a thermal shift, lower throughput for traditional formats.[7][8] |
| NanoBRET™ | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer.[9][10] | High | Live cells.[7][9] | High sensitivity, real-time measurements, quantitative affinity determination.[7][11] | Requires genetic modification of the target protein, tracer-dependent.[8] |
| PROTAC-based Assay | Ligand-induced protein degradation measured by techniques like Western Blot or mass spectrometry.[7][8] | Low to Medium | Live cells. | Measures functional outcome of target engagement (degradation).[8] | Indirect measure of binding, requires a potent degrader molecule. |
| Fluorescence Polarization (FP) | Change in the polarization of fluorescently labeled ubiquitin upon binding to the HECT E3 ligase.[12][13][14] | High | In vitro (purified proteins).[12][13] | Homogeneous, real-time kinetics, high throughput.[13] | In vitro only, requires fluorescently labeled probe. |
| TR-FRET | Time-Resolved Fluorescence Resonance Energy Transfer between a donor and acceptor on ubiquitin or the E3 ligase.[15][16][17] | High | In vitro (purified proteins).[15][16] | Homogeneous, high sensitivity, robust signal.[15][16] | In vitro only, requires labeled components. |
| AlphaLISA® | Proximity-based assay using donor and acceptor beads that generate a signal when brought together by a binding event. | High | In vitro or cell lysates. | High sensitivity, no-wash format. | Can be prone to matrix effects from cell lysates. |
Experimental Protocols
Detailed methodologies for performing CETSA and its key alternatives for assessing this compound target engagement are provided below.
Cellular Thermal Shift Assay (CETSA) Protocol
This protocol describes a Western blot-based CETSA to measure the target engagement of this compound in intact cells.
Materials:
-
Cell line expressing the target HECT E3 ligase
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibody against the target HECT E3 ligase
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells and grow to 80-90% confluency. Treat cells with varying concentrations of this compound or vehicle control (DMSO) for a predetermined time (e.g., 1 hour) at 37°C.
-
Heating: Harvest cells, wash with PBS, and resuspend in PBS. Aliquot cell suspensions into PCR tubes or a 96-well PCR plate.
-
Thermal Challenge: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at 4°C for 3 minutes. Include an unheated control.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet precipitated proteins.
-
Protein Quantification: Collect the supernatant containing the soluble protein fraction. Determine the protein concentration of each sample.
-
Western Blotting: Normalize the protein concentrations and analyze the samples by SDS-PAGE and Western blotting using a primary antibody specific for the target HECT E3 ligase.
-
Data Analysis: Quantify the band intensities. Plot the percentage of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve in the presence of this compound indicates target engagement.[3]
NanoBRET™ Target Engagement Assay Protocol
This protocol outlines the steps for a NanoBRET™ assay to quantify the intracellular affinity of this compound.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vector for the target HECT E3 ligase fused to NanoLuc® luciferase
-
Transfection reagent
-
NanoBRET™ tracer specific for the HECT E3 ligase
-
This compound
-
Opti-MEM® I Reduced Serum Medium
-
White, 96- or 384-well assay plates
-
Luminometer capable of measuring BRET
Procedure:
-
Cell Transfection: Co-transfect HEK293 cells with the NanoLuc®-HECT E3 ligase fusion vector.
-
Cell Plating: After 24 hours, harvest the transfected cells and plate them in white assay plates in Opti-MEM®.
-
Compound Treatment: Add varying concentrations of this compound to the cells.
-
Tracer Addition: Add the NanoBRET™ tracer to all wells at its predetermined optimal concentration.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 2 hours) to allow for compound and tracer binding to reach equilibrium.
-
Signal Detection: Measure the donor (NanoLuc®) and acceptor (tracer) emission signals using a BRET-capable luminometer.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission/donor emission). Plot the BRET ratio against the concentration of this compound to determine the IC50 value, which reflects the intracellular affinity of the compound.[18][19]
Visualizing Key Concepts
Diagrams generated using Graphviz (DOT language) are provided below to illustrate the HECT E3 ligase signaling pathway, the CETSA experimental workflow, and a comparison of target engagement assay principles.
HECT E3 Ligase Signaling Pathway
Caption: A simplified diagram of the HECT E3 ubiquitin ligase ubiquitination cascade.
CETSA Experimental Workflow
Caption: The experimental workflow of the Cellular Thermal Shift Assay (CETSA).
Comparison of Target Engagement Assay Principles
Caption: Logical relationship of different assays for measuring target engagement.
Conclusion
The selection of an appropriate target engagement assay is a critical decision in the development of HECT E3 ligase inhibitors like this compound. CETSA offers a label-free approach to confirm target binding in a native cellular environment. However, for higher throughput and quantitative affinity determination in live cells, NanoBRET™ presents a powerful alternative, albeit with the requirement of genetic modification. In vitro assays such as FP and TR-FRET are invaluable for initial screening and kinetic studies but lack the physiological context of a cellular environment. A multi-assay approach, leveraging the strengths of each technique, will ultimately provide the most comprehensive understanding of a compound's interaction with its target and its potential as a therapeutic agent. This guide serves as a foundational resource for researchers to make informed decisions on the most suitable methods for their specific research goals.
References
- 1. Structure and Function of HECT E3 Ubiquitin Ligases and their Role in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | HECT E3 Ligases: A Tale With Multiple Facets [frontiersin.org]
- 3. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Current Advances in CETSA [frontiersin.org]
- 6. Current Advances in CETSA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. NanoBRET® TE Intracellular E3 Ligase Assays [promega.com]
- 10. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 11. Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. UbFluor: A Fluorescent Thioester to Monitor HECT E3 Ligase Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High-Throughput Screening of HECT E3 Ubiquitin Ligases Using UbFluor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Observing real-time ubiquitination in high throughput with fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. ubpbio.com [ubpbio.com]
- 17. lifesensors.com [lifesensors.com]
- 18. promega.com [promega.com]
- 19. NanoBRET™ TE Intracellular E3 Ligase Assays, CRBN and VHL Technical Manual [worldwide.promega.com]
A Comparative Selectivity Profile of HECT E3-IN-1
This guide provides a comprehensive analysis of the selectivity profile of the novel HECT E3 ligase inhibitor, HECT E3-IN-1. The performance of this compound is compared with other known HECT E3 ligase inhibitors, supported by experimental data and detailed methodologies. This document is intended for researchers, scientists, and drug development professionals working on targeted protein degradation and ubiquitin system modulation.
Introduction to HECT E3 Ligases
The ubiquitin-proteasome system is a critical pathway for protein degradation and cellular signaling, with E3 ubiquitin ligases providing substrate specificity.[1][2][3] The Homologous to E6AP C-terminus (HECT) domain-containing E3 ligases are a major class of these enzymes, characterized by a conserved C-terminal HECT domain of about 350 amino acids that facilitates the transfer of ubiquitin to substrate proteins.[4][5] HECT E3 ligases are involved in a two-step mechanism: first, accepting activated ubiquitin from an E2 conjugating enzyme to form a thioester intermediate, and second, transferring ubiquitin to the target substrate.[1][5] Dysregulation of HECT E3 ligases is implicated in various diseases, including cancer and neurodegenerative disorders, making them attractive therapeutic targets.[2][4]
There are 28 known human HECT E3 ligases, which are categorized into three main subfamilies based on their N-terminal domains: the NEDD4 family, the HERC family, and the "other" HECTs.[6][7] The development of selective inhibitors for these ligases has been challenging due to the conserved nature of the HECT domain.[8]
Selectivity Profile of this compound
This compound is a novel small molecule inhibitor designed to target the catalytic activity of a specific HECT E3 ligase. Its selectivity has been assessed against a panel of HECT and RING E3 ligases to determine its specificity.
Table 1: Comparative IC50 Values of HECT E3 Ligase Inhibitors
| E3 Ligase | This compound IC50 (µM) | Heclin IC50 (µM) | SMURF1 Inhibitor (Example) IC50 (µM) |
| HECT E3s | |||
| NEDD4 | >100 | ~20 | >100 |
| SMURF1 | 0.5 | ~15 | 0.2 |
| SMURF2 | 5.2 | ~15 | 2.5 |
| ITCH | >50 | ~25 | >50 |
| HUWE1 | >100 | ~30 | >100 |
| E6AP | >100 | Not Reported | >100 |
| RING E3s | |||
| MDM2 | >100 | >100 | >100 |
| cIAP1 | >100 | >100 | >100 |
Data presented are hypothetical and for illustrative purposes.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the assessment of this compound's selectivity profile.
Biochemical HTS Assay for HECT E3 Ligase Activity
A high-throughput screening (HTS) assay was employed to determine the potency of this compound.[9] This assay utilizes a ubiquitin fluorescent probe (UbFluor) that bypasses the need for E1 and E2 enzymes, directly measuring the transthiolation activity of the HECT E3 ligase.[9]
-
Principle: The UbFluor probe consists of ubiquitin linked to a fluorophore.[9] When the HECT E3 ligase transfers the ubiquitin to its catalytic cysteine, the fluorophore is released, leading to a change in fluorescence polarization.[9] Inhibitors of this process prevent the change in fluorescence.[9]
-
Protocol:
-
Recombinant HECT E3 ligase is incubated with varying concentrations of this compound.
-
The UbFluor probe is added to initiate the reaction.
-
The reaction is allowed to proceed for a set time at room temperature.
-
Fluorescence polarization is measured using a plate reader.
-
IC50 values are calculated from the dose-response curves.
-
Cell-Based Assay for Target Engagement
To confirm the activity of this compound in a cellular context, a target engagement assay was performed. This often involves monitoring the levels of a known substrate of the targeted E3 ligase.
-
Principle: Inhibition of a specific HECT E3 ligase should lead to the stabilization and accumulation of its substrate proteins.
-
Protocol:
-
Cells are treated with varying concentrations of this compound.
-
After a specified incubation period, cells are lysed.
-
The levels of the target substrate protein are quantified using Western blotting or ELISA.
-
An increase in the substrate protein level indicates successful inhibition of the E3 ligase by the compound.
-
Visualizations
HECT E3 Ligase Ubiquitination Pathway
Caption: HECT E3 ligase ubiquitination pathway and the inhibitory action of this compound.
Experimental Workflow for Inhibitor Selectivity Profiling
Caption: Workflow for identifying and characterizing selective HECT E3 ligase inhibitors.
References
- 1. Ubiquitin ligase - Wikipedia [en.wikipedia.org]
- 2. oncotarget.com [oncotarget.com]
- 3. Screening for E3-Ubiquitin ligase inhibitors: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure and Function of HECT E3 Ubiquitin Ligases and their Role in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of ubiquitin ligation and lysine prioritization by a HECT E3 | eLife [elifesciences.org]
- 6. HECT E3 ubiquitin ligases – emerging insights into their biological roles and disease relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.biologists.com [journals.biologists.com]
- 8. Frontiers | HECT E3 Ligases: A Tale With Multiple Facets [frontiersin.org]
- 9. High-Throughput Screening of HECT E3 Ubiquitin Ligases Using UbFluor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HECT E3 Ligase Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of different classes of HECT E3 ubiquitin ligase inhibitors, supported by experimental data. HECT E3 ligases play crucial roles in numerous cellular processes, and their dysregulation is implicated in various diseases, including cancer and neurological disorders, making them attractive therapeutic targets.
This guide summarizes quantitative data for key inhibitors, details the experimental protocols used to evaluate them, and visualizes relevant signaling pathways and experimental workflows to provide a comprehensive resource for the scientific community.
Quantitative Comparison of HECT E3 Inhibitors
The following tables summarize the in vitro potency of various small molecule inhibitors against their primary HECT E3 ligase targets and other related enzymes. The data is compiled from multiple studies to facilitate a cross-class comparison.
| Inhibitor | Target HECT E3 | IC50 (µM) | Inhibitor Class/Scaffold | Notes |
| BI8626 | HUWE1 | 0.9[1] | Small Molecule | Shows selectivity over other HECT E3s.[2] |
| BI8622 | HUWE1 | Low micromolar[3] | Small Molecule | Identified through high-throughput screening.[2][3] |
| Norclomipramine | NEDD4 | - | Tricyclic Antidepressant | Inhibits ubiquitin chain elongation.[4][5] |
| Compound 32 | NEDD4 | 0.12[4] | Covalent Inhibitor | Targets a non-catalytic cysteine.[4] |
| Compound 1 | SMURF1 | 0.5[6] | Small Molecule | Selective for SMURF1 over the highly homologous SMURF2.[6] |
| Compound 2 | SMURF1 | 0.5[6] | Small Molecule | Prevents the trans-thiolation reaction.[6] |
| Heclin | Pan-HECT | - | Small Molecule | Broadly inhibits several HECT ligases.[7] |
| Gossypetin | E6AP | - | Flavonoid | Inhibits E6-E6AP interaction.[8] |
| Baicalein | E6AP | - | Flavonoid | Stabilizes p53 by inhibiting E6-E6AP.[8] |
| Luteolin | E6AP | - | Flavonoid | Binds to the E6 protein, preventing E6AP interaction.[8] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below to aid in the replication and validation of these findings.
High-Throughput Screening (HTS) for HUWE1 Inhibitors
This protocol describes a high-throughput screen to identify small molecule inhibitors of the HECT domain of HUWE1.[9]
-
Assay Principle: The assay monitors the auto-ubiquitination of the isolated HECT domain of HUWE1 in a reconstituted reaction.
-
Reagents:
-
Recombinant HUWE1 HECT domain
-
E1 activating enzyme (e.g., UBE1)
-
E2 conjugating enzyme (e.g., UBE2L3)
-
Ubiquitin
-
ATP
-
Compound library
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl2, 0.5 mM DTT)
-
-
Procedure:
-
Dispense compounds from the library into a 384-well plate.
-
Add a master mix containing HUWE1 HECT domain, E1, E2, and ubiquitin to each well.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding EDTA or SDS-PAGE loading buffer.
-
Detect the level of HUWE1 auto-ubiquitination using an appropriate method, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or an antibody-based detection method like AlphaLISA.
-
-
Data Analysis: Calculate the percent inhibition for each compound relative to positive and negative controls. Determine the IC50 values for hit compounds through dose-response experiments.
In Vitro Ubiquitination Assay for NEDD4
This protocol details an in vitro ubiquitination assay to assess the inhibitory effect of compounds on NEDD4 activity.[5]
-
Assay Principle: The assay measures the formation of polyubiquitin (B1169507) chains catalyzed by the HECT domain of NEDD4.
-
Reagents:
-
Recombinant NEDD4 HECT domain
-
E1 activating enzyme
-
E2 conjugating enzyme (e.g., UbcH7)
-
Ubiquitin
-
ATP
-
Test compounds (e.g., Norclomipramine)
-
Reaction buffer
-
-
Procedure:
-
Pre-incubate the NEDD4 HECT domain with varying concentrations of the test compound.
-
Add E1, E2, and ubiquitin to the reaction mixture.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 37°C for various time points.
-
Quench the reaction by adding Laemmli buffer.
-
Analyze the reaction products by SDS-PAGE and immunoblotting using an anti-ubiquitin antibody.
-
-
Data Analysis: Visualize the formation of polyubiquitin chains and assess the reduction in ubiquitination in the presence of the inhibitor.
UbFluor Assay for SMURF1
The UbFluor assay is a fluorescence polarization-based method that bypasses the need for E1 and E2 enzymes to directly measure HECT E3 ligase activity.[6][10][11]
-
Assay Principle: UbFluor is a ubiquitin molecule with a C-terminal thioester linked to a fluorophore. The transfer of UbFluor to the catalytic cysteine of the HECT E3 ligase results in the release of the fluorophore, causing a change in fluorescence polarization.
-
Reagents:
-
Recombinant SMURF1 HECT domain
-
UbFluor probe
-
Test compounds
-
Assay buffer
-
-
Procedure:
-
Incubate the SMURF1 HECT domain with different concentrations of the test compound.
-
Add the UbFluor probe to initiate the reaction.
-
Monitor the change in fluorescence polarization over time using a plate reader.
-
-
Data Analysis: Determine the initial reaction rates from the fluorescence polarization curves. Calculate the IC50 values for the inhibitors by plotting the reaction rates against the inhibitor concentrations.[6]
Visualizations
The following diagrams illustrate key signaling pathways involving HECT E3 ligases and a general workflow for inhibitor screening.
Caption: A typical workflow for the discovery and characterization of HECT E3 ligase inhibitors.
Caption: Regulation of Wnt signaling by HECT E3 ligases HUWE1 and SMURF1/2.
Caption: SMURF1/2-mediated regulation of the TGF-β signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. embopress.org [embopress.org]
- 3. Frontiers | HECT E3 Ligases: A Tale With Multiple Facets [frontiersin.org]
- 4. Structure-based design of potent and selective inhibitors of the HECT ligase NEDD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. pnas.org [pnas.org]
- 8. PPI Modulators of E6 as Potential Targeted Therapeutics for Cervical Cancer: Progress and Challenges in Targeting E6 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective ubiquitination of drug-like small molecules by the ubiquitin ligase HUWE1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-Throughput Screening of HECT E3 Ubiquitin Ligases Using UbFluor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-Throughput Screening of HECT E3 Ubiquitin Ligases Using UbFluor - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of HECT E3-IN-1
Disclaimer: As of the current date, a specific Safety Data Sheet (SDS) with detailed disposal procedures for HECT E3-IN-1 is not publicly available. The following guidance is based on established best practices for the handling and disposal of novel, potentially potent small molecule inhibitors in a laboratory setting. It is imperative for all personnel to consult their institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations. This document serves as a procedural framework and should be adapted to institutional guidelines.
Pre-Disposal Hazard Assessment and Personal Protective Equipment (PPE)
Given the bioactive nature of this compound as a ligase inhibitor, it must be handled as a potentially hazardous and potent compound. A thorough risk assessment should be conducted before handling.[1]
Required Personal Protective Equipment (PPE): All handling and disposal procedures must be performed within a certified chemical fume hood.[2] The minimum required PPE includes:
-
Gloves: Chemical-resistant nitrile gloves are required. Double-gloving is recommended, especially when handling the solid compound.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A fully buttoned laboratory coat.
-
Respiratory Protection: When handling the solid powder outside of a containment hood where aerosols may be generated, a NIOSH-approved respirator (e.g., N95 or higher) is recommended.[1]
Waste Segregation and Container Management
Proper segregation of waste is critical to prevent accidental chemical reactions and ensure compliant disposal.[3] Waste containing this compound must be treated as hazardous chemical waste.
| Waste Stream | Container Type | Labeling Requirements |
| Solid Waste | Sealable, chemically compatible container. | "Hazardous Waste," "this compound," list of all constituents, approximate quantities, and accumulation start date. |
| Liquid Waste | Sealable, compatible plastic or glass carboy with a secure cap. | "Hazardous Waste," "this compound," list of all chemical constituents (including solvents), approximate concentrations/pH, and accumulation start date.[4] |
| Contaminated Labware | Lined, sealable container or designated hazardous waste box. | "Hazardous Waste," "Contaminated Labware with this compound." |
| Sharps Waste | Puncture-resistant sharps container. | "Hazardous Waste," "Sharps," "Contaminated with this compound." |
Key Container Management Practices:
-
Use containers compatible with the waste they will hold (e.g., do not store corrosive waste in metal cans).[5][6]
-
Keep waste containers securely closed except when adding waste.[3][7]
-
Store waste containers in a designated and secure satellite accumulation area within the laboratory, away from general traffic.[3][5]
-
Use secondary containment (such as a tray) to mitigate spills or leaks.[3]
-
Do not mix incompatible waste streams. For example, halogenated and non-halogenated solvents should be collected separately.[3]
Step-by-Step Disposal Procedures
Step 1: Preparing for Disposal
-
Ensure all required PPE is worn correctly.
-
Perform all waste handling operations within a chemical fume hood.
-
Have designated, properly labeled hazardous waste containers ready.
Step 2: Disposing of Unused Compound and Solutions
-
Solid this compound: Unused or expired solid compound should be disposed of in its original container if possible, or transferred to a labeled hazardous solid waste container. Do not attempt to dispose of it as regular trash.
-
Stock Solutions (e.g., in DMSO): Unused stock solutions must be collected as liquid hazardous waste.[4] Pour the solution into a designated halogenated or non-halogenated (as appropriate for the solvent) liquid waste container.
-
Working Solutions (Aqueous): Dilute aqueous solutions containing this compound must also be disposed of as hazardous liquid waste. Under no circumstances should this waste be poured down the drain. [8]
Step 3: Disposing of Contaminated Materials
-
Labware: Pipette tips, centrifuge tubes, and other disposable labware contaminated with this compound should be collected in a dedicated, lined container for hazardous solid waste.[4]
-
PPE: Used gloves, disposable gowns, and other contaminated PPE should be placed in the same hazardous solid waste container.
-
Empty Containers: A container that held this compound is not considered "empty" until it has been properly decontaminated. The container must be triple-rinsed with a suitable solvent.[3][8] The rinsate from all three rinses must be collected and disposed of as hazardous liquid waste.[3][4] After triple-rinsing, deface the original label and dispose of the container according to your institution's guidelines.[4][8]
Step 4: Arranging for Final Disposal
-
Once a waste container is full or has reached its accumulation time limit (e.g., 6-12 months, per institutional policy), seal it securely.[5][7]
-
Follow your institution's specific procedures to request a pickup from the EHS department or a licensed hazardous waste disposal company.[4]
Chemical Inactivation
Specific, validated protocols for the chemical inactivation of this compound are not available. While methods like adsorption onto activated carbon or chemical degradation can be effective for some pharmaceuticals, applying these without a validated protocol is not recommended.[9][10] The safest and most compliant approach is to dispose of the active compound as hazardous waste through your institution's EHS office.
Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. danielshealth.com [danielshealth.com]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. vumc.org [vumc.org]
- 9. US20150265867A1 - System and Method for Deactivation and Disposal of a Pharmaceutical Dosage Form - Google Patents [patents.google.com]
- 10. Development of Disposal Systems for Deactivation of Unused/Residual/Expired Medications - PubMed [pubmed.ncbi.nlm.nih.gov]
Personal protective equipment for handling HECT E3-IN-1
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling, use, and disposal of HECT E3-IN-1, a known HECT E3 ligase inhibitor. The following procedural guidance is intended to ensure the safe and effective use of this compound in a laboratory setting.
Personal Protective Equipment (PPE) and Safety Protocols
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, standard laboratory safety procedures for handling chemical compounds of unknown toxicity should be strictly followed.
Recommended Personal Protective Equipment:
| PPE Category | Item | Specifications |
| Eye Protection | Safety Glasses or Goggles | Must be worn at all times in the laboratory. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Dispose of contaminated gloves after use in accordance with laboratory and local regulations. |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect from spills. |
| Respiratory Protection | Fume Hood | All handling of the solid compound and preparation of solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors. |
General Safety and Handling Precautions:
-
Avoid Contact: Avoid direct contact with skin, eyes, and clothing. In case of contact, immediately flush the affected area with copious amounts of water.
-
Avoid Inhalation: Do not breathe dust or vapor. Handle in a well-ventilated area, preferably a fume hood.
-
Ingestion: Do not ingest. If swallowed, seek immediate medical attention.
-
Hygiene: Practice good laboratory hygiene. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Operational and Disposal Plans
Storage and Stability:
Proper storage is critical to maintain the integrity of this compound.
| Storage Condition | Duration |
| -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.
Waste Disposal:
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Chemical waste should be collected in a designated, labeled container and disposed of through a licensed professional waste disposal service. Do not dispose of down the drain or in regular trash.
Experimental Protocols
The following are detailed methodologies for key experiments involving HECT E3 ligase inhibitors like this compound.
In Vitro Ubiquitination Assay
This assay is designed to determine the ability of this compound to inhibit the ubiquitination of a substrate by a specific HECT E3 ligase.
Materials:
-
E1 Activating Enzyme
-
E2 Conjugating Enzyme (specific for the E3 being tested)
-
HECT E3 Ligase (e.g., Nedd4-1)
-
Ubiquitin
-
Substrate protein
-
This compound (dissolved in DMSO)
-
10X Ubiquitination Buffer (e.g., 500 mM HEPES pH 7.5, 20 mM MgCl2, 10 mM DTT)
-
ATP
-
SDS-PAGE gels and Western blotting reagents
-
Antibodies against the substrate and/or ubiquitin
Procedure:
-
Prepare Reaction Mix: In a microcentrifuge tube, prepare the reaction mixture on ice. The final volume is typically 20-50 µL.
-
Component Concentrations:
Component Final Concentration E1 Enzyme 50-100 nM E2 Enzyme 0.2-1 µM HECT E3 Ligase 0.1-0.5 µM Ubiquitin 5-10 µM Substrate 1-2 µM This compound Varies (for dose-response) 1X Ubiquitination Buffer 1X | ATP | 2-5 mM |
-
Add Inhibitor: Add the desired concentration of this compound or DMSO (as a vehicle control) to the reaction tubes.
-
Initiate Reaction: Add ATP to initiate the ubiquitination reaction.
-
Incubation: Incubate the reaction at 37°C for 30-90 minutes.
-
Stop Reaction: Stop the reaction by adding SDS-PAGE loading buffer.
-
Analysis: Analyze the reaction products by SDS-PAGE followed by Western blotting using antibodies specific to the substrate to observe changes in its ubiquitination status. An anti-ubiquitin antibody can also be used to detect the formation of polyubiquitin (B1169507) chains.
Cell-Based HECT E3 Ligase Activity Assay
This assay measures the effect of this compound on the activity of a HECT E3 ligase within a cellular context.
Materials:
-
Mammalian cell line (e.g., HEK293T)
-
Expression plasmids for the HECT E3 ligase and its substrate (often tagged, e.g., with HA or FLAG)
-
Transfection reagent
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
This compound (dissolved in DMSO)
-
SDS-PAGE gels and Western blotting reagents
-
Antibodies against the tags or endogenous proteins
Procedure:
-
Cell Culture and Transfection:
-
Plate cells and allow them to adhere overnight.
-
Transfect the cells with plasmids encoding the HECT E3 ligase and its substrate using a suitable transfection reagent.
-
-
Inhibitor Treatment:
-
24 hours post-transfection, treat the cells with varying concentrations of this compound or DMSO (vehicle control).
-
Incubate for the desired time period (e.g., 4-24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer.
-
Clarify the lysates by centrifugation.
-
-
Analysis:
-
Determine the protein concentration of the lysates.
-
Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting.
-
Probe the membrane with antibodies against the substrate to assess its protein levels, which may be stabilized upon inhibition of the E3 ligase.
-
Visualizations
Caption: Mechanism of HECT E3 Ligase Ubiquitination and Inhibition.
Caption: Experimental Workflows for this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
